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  • Product: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
  • CAS: 924872-01-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: A Comprehensive Technical Guide

Executive Summary As drug discovery and agrochemical development increasingly rely on functionalized nitrogenous heterocycles, the pyrimidine core remains a privileged scaffold. Specifically, 4-Methyl-2-(piperidin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on functionalized nitrogenous heterocycles, the pyrimidine core remains a privileged scaffold. Specifically, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 924872-01-5) has emerged as a high-value building block for organic synthesis and an environmentally friendly plant growth regulator[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical validation protocols, tailored for researchers requiring robust, reproducible data.

Structural and Physicochemical Properties

The molecular architecture of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid ( C11​H15​N3​O2​ ) integrates a pyrimidine ring substituted with a lipophilic piperidine moiety, an electron-donating methyl group, and a polar carboxylic acid[2]. This specific arrangement dictates its solubility, membrane permeability, and receptor-binding characteristics.

Quantitative Data Summary
PropertyValueScientific Rationale & Causality
CAS Number 924872-01-5Unique identifier for regulatory tracking and commercial sourcing[1].
Molecular Weight 221.26 g/mol Optimal for small-molecule library synthesis (Lipinski’s Rule of 5 compliant)[2].
Estimated LogP 1.8 - 2.2The piperidine ring offsets the polarity of the carboxylic acid, ensuring moderate lipophilicity suitable for cellular uptake.
pKa (Carboxylic Acid) ~3.8 - 4.2Conjugation with the electron-deficient pyrimidine ring slightly lowers the pKa compared to aliphatic carboxylic acids.
Hydrogen Bond Donors 1The -OH of the carboxylic acid acts as a primary H-bond donor.
Hydrogen Bond Acceptors 4The pyrimidine nitrogens, piperidine nitrogen, and carbonyl oxygen serve as H-bond acceptors.

Mechanistic Insight: The electron-donating nature of the piperidine ring at the C2 position (via resonance) increases the electron density on the pyrimidine nitrogens. This subtle electronic shift not only stabilizes the ring system but also modulates the acidity of the C5-carboxylic acid, making it an excellent candidate for amide coupling in combinatorial library synthesis.

Synthetic Methodology and Workflow

To ensure high yield and purity, the synthesis of 2-amino-pyrimidine-5-carboxylic acids typically employs the condensation of an amidine with a 1,3-dicarbonyl equivalent[3]. The protocol below is designed as a self-validating system : intermediate purity is confirmed before proceeding, preventing the propagation of impurities.

Step-by-Step Experimental Protocol
  • Condensation (Ring Closure): React 1-amidinopiperidine (piperidine-1-carboxamidine) with ethyl 2-(ethoxymethylene)-3-oxobutanoate in the presence of a mild base (e.g., sodium ethoxide) in absolute ethanol[3]. Heat the mixture to reflux for 4-6 hours.

    • Validation Check: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) must show the complete disappearance of the UV-active ethoxymethylene starting material. The formation of ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate acts as the validated intermediate.

  • Saponification: Isolate the ester intermediate and suspend it in a 2M NaOH aqueous/THF solution. Stir at 60°C for 2 hours to hydrolyze the ester into the sodium salt of the carboxylic acid.

    • Causality: THF is utilized as a co-solvent to maintain the solubility of the lipophilic ester, while the aqueous phase facilitates the nucleophilic hydroxide attack.

  • Acidification and Isolation: Cool the reaction mixture to 0°C and carefully acidify with 1M HCl to pH 3-4. The target compound will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under vacuum to constant weight.

Synthesis A 1-Amidinopiperidine C Condensation (NaOEt, EtOH, Reflux) A->C B Ethyl 2-(ethoxymethylene) -3-oxobutanoate B->C D Ethyl 4-methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylate C->D E Saponification (NaOH, H2O/THF) D->E F Acidification (HCl, pH 3-4) E->F G 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid F->G

Step-by-step synthetic workflow for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

Biological Activity and Application in Agrochemicals

Beyond its utility in medicinal chemistry, this compound has demonstrated significant, species-specific biological activity as an environmentally friendly plant growth regulator[4].

Agrochemical Efficacy & Causality

Research indicates that pre-sowing treatment of seeds with an aqueous suspension of this pyrimidinecarboxylic acid at low concentrations (0.01% - 0.1%) exerts profound morphological effects based on the target species:

  • Inhibitory Effect (Retardant): In Salvia splendens (scarlet sage), treatment decreases seedling growth by 30.4% to 43.7%, acting as a highly effective growth retardant for cultivating compact ornamental plants[4].

  • Stimulatory Effect: Conversely, in Tagetes patula (spreading marigold) and various Rhododendron species (e.g., Rh. ledebourii and Rh. smirnowii), the exact same concentrations stimulate seed germination and increase seedling height by up to 75%[5][6][7].

Mechanistic Causality: This species-specific dichotomy suggests that the compound interacts differentially with endogenous phytohormone receptors (likely auxin or cytokinin pathways). The lipophilic piperidine tail and the polar carboxylic acid head create a pharmacophore that acts as an antagonist in Salvia species, but as an agonist in Rhododendron species, depending on the unique receptor pocket topologies of the plants.

BioActivity A 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid B Aqueous Seed Pre-sowing (0.01% - 0.1% Conc.) A->B C Salvia splendens (Scarlet Sage) B->C D Tagetes patula & Rhododendron B->D E Growth Inhibition (Height decrease 30-44%) C->E F Growth Stimulation (Height increase 18-75%) D->F

Species-specific biological activity pathways in ornamental plant growth regulation.

Analytical Characterization and Quality Control

To ensure trustworthiness, any synthesized batch of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid must pass a rigorous, self-validating analytical suite before deployment in biological assays.

  • HPLC (High-Performance Liquid Chromatography):

    • Method: Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The addition of Trifluoroacetic acid (TFA) is critical; it ensures the carboxylic acid remains fully protonated during the run, preventing peak tailing and ensuring accurate integration for purity assessment (>95% required).

  • 1H NMR (Nuclear Magnetic Resonance):

    • Method: Run in DMSO-d6 at 400 MHz.

    • Diagnostic Peaks: Look for a singlet at ~2.4 ppm (3H) corresponding to the C4-methyl group, multiplets around 1.5-1.6 ppm (6H) and 3.7-3.8 ppm (4H) confirming the intact piperidine ring, and a distinct singlet at ~8.7 ppm (1H) for the isolated pyrimidine C6 proton. A broad singlet >12 ppm (1H) validates the presence of the carboxylic acid proton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization (ESI+) mode.

    • Validation: The spectrum must yield a dominant [M+H]+ peak at m/z 222.26, confirming the structural mass[1].

References

  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Retrieved from: [Link]

  • Semantic Scholar / Vostrikova et al. USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS. Retrieved from:[Link]

  • ResearchGate / Vostrikova et al. (2023). Seeds diversity of different species in the genus Rhododendron after pre-sowing treatment. Retrieved from: [Link]

  • Acta Agriculturae Slovenica / Vostrikova et al. (2023). Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. Retrieved from: [Link]

Sources

Exploratory

Thermodynamic Solvation and Physicochemical Profiling of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Executive Overview & Structural Causality As a Senior Application Scientist, evaluating a complex molecule like 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid requires looking beyond basic metrics to understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Causality

As a Senior Application Scientist, evaluating a complex molecule like 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid requires looking beyond basic metrics to understand how its molecular architecture dictates its macroscopic behavior in solution. This pyrimidine derivative features a rigid, planar aromatic core coupled with a bulky, lipophilic piperidine ring and an ionizable carboxylic acid moiety. This specific structural arrangement creates an amphoteric molecule with highly pH-dependent solvation thermodynamics. Understanding this causality is critical for researchers optimizing drug formulations or developing delivery systems for agricultural biotechnology.

Physicochemical Constants and Quantitative Data

The foundational step in any formulation workflow is establishing the absolute physicochemical constants. The molecular weight of this compound is exactly 221.26 g/mol [1]. This low molecular weight is highly advantageous, falling well within the optimal range for Lipinski's Rule of Five, thereby predicting favorable biological membrane permeability. However, in formulation science, permeability must always be balanced against thermodynamic solubility.

Table 1: Key Physicochemical Properties and Formulation Impact
PropertyQuantitative ValueCausality / Impact on Formulation Strategy
Molecular Weight 221.26 g/mol Highly favorable for membrane permeability; low steric hindrance[1].
Molecular Formula C₁₁H₁₅N₃O₂Dictates amphoteric behavior and hydrogen bonding capacity[1].
CAS Number 924872-01-5Unique identifier for regulatory compliance and procurement[1].
Estimated pKa ~4.5 (Carboxyl)Drives high aqueous solubility in basic formulations via salt formation.
Intrinsic Solubility < 100 µg/mL (pH 7)High crystal lattice energy results in poor neutral aqueous solubility[2].

Solubility Profile: A Mechanistic Analysis

The solubility profile of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is governed by the competing forces of its ionizable groups and its lipophilic bulk.

  • Neutral Media (pH ~7): At physiological pH, the compound exhibits exceptionally poor aqueous solubility. While the carboxylic acid may be partially ionized, the highly lipophilic piperidine ring and the planar pyrimidine core drive the molecule out of the aqueous phase due to high crystal lattice energy and hydrophobic effects. Empirical evidence from agricultural biotechnology strongly confirms this. When utilized as an environmentally friendly growth retardant for Salvia splendens, researchers were forced to formulate the compound as a "water suspension" at concentrations ranging from 0.01% to 0.1% (100 to 1000 µg/mL)[2]. The necessity of a suspension at these low concentrations definitively proves that its intrinsic aqueous solubility at neutral pH falls below 100 µg/mL, necessitating co-solvents (e.g., DMSO) or suspension formulations for biological application[2].

  • Basic Media (pH > 7): Deprotonation of the carboxylic acid yields an anionic carboxylate salt. This drastically reduces the crystal lattice energy and increases ion-dipole interactions with water, leading to high thermodynamic solubility.

  • Acidic Media (pH < 3): Protonation of the pyrimidine and piperidine nitrogens provides moderate solubility. However, this cationic state is often less thermodynamically stable than the anionic form due to the strong electron-withdrawing nature of the pyrimidine ring.

Ionization_State A Acidic Media (pH < 3) Protonated Nitrogens Moderate Solubility B Neutral Media (pH ~7) Un-ionized / Zwitterion Poor Solubility (Suspension) A->B Deprotonation B->A Protonation C Basic Media (pH > 7) Deprotonated Carboxyl High Solubility B->C Deprotonation C->B Protonation

Caption: pH-dependent ionization states and their mechanistic impact on aqueous solubility.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To accurately quantify the solubility profile for formulation development, a rapid kinetic approach is insufficient. As an application scientist, I mandate a self-validating thermodynamic shake-flask protocol. This system builds in a temporal checkpoint to guarantee that true thermodynamic equilibrium has been reached, preventing false-positive solubility readings caused by transient supersaturation.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh 5.0 mg of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid into three separate amber glass HPLC vials to ensure a vast excess of the solid phase.

  • Buffer Addition: Add 1.0 mL of standardized buffer to each vial: Vial A (pH 1.2 HCl buffer), Vial B (pH 6.8 Phosphate buffer), and Vial C (pH 10.0 Carbonate buffer).

  • Thermal Incubation: Seal the vials and place them in a thermoshaker at 37°C (±0.5°C) with a constant agitation rate of 500 RPM to maximize the surface area for dissolution.

  • Phase Separation: After 24 hours, extract a 200 µL aliquot from each vial. Centrifuge the aliquots at 15,000 x g for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant.

  • HPLC-UV Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the dissolved API concentration using a validated HPLC-UV method (detection at ~254 nm).

  • Validation Checkpoint (Critical): Repeat steps 4 and 5 at the 48-hour mark. Compare the 24-hour and 48-hour concentrations. Causality: If the variance between the two time points is < 5%, thermodynamic equilibrium is confirmed. If the variance is > 5%, the system is still kinetic, and incubation must continue.

Protocol_Workflow S1 1. Solid Dispensing Excess API added to vials S2 2. Buffer Addition pH 1.2, 6.8, and 10.0 S1->S2 S3 3. Thermal Incubation 37°C for 24h & 48h S2->S3 S4 4. Phase Separation Ultracentrifugation S3->S4 S5 5. HPLC-UV Analysis Quantification of Supernatant S4->S5 S6 Validation Checkpoint Compare 24h vs 48h data S5->S6 S6->S3 If variance > 5%, re-incubate

Caption: Self-validating thermodynamic solubility workflow with an equilibrium checkpoint.

References

  • USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS Source: Semantic Scholar / ResearchGate URL
  • 4-Methyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | 924872-01-5 Source: Accel Scientific URL

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Target Audience: Researchers, Application Scientists, and Agrochemical Developers Content Type: In-Depth Technical Guide & Protocol Standard Chemical Identity & Structural Causality In the realm of agrochemical developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Developers Content Type: In-Depth Technical Guide & Protocol Standard

Chemical Identity & Structural Causality

In the realm of agrochemical development and drug discovery, pyrimidine derivatives serve as highly versatile organic building blocks due to their structural homology with natural nucleobases[1]. 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 924872-01-5) is a specialized heterocyclic compound that exhibits potent, species-specific biological activity[2].

From a mechanistic perspective, the molecule's architecture dictates its behavior:

  • Piperidine Ring: The saturated nitrogenous heterocycle significantly increases the molecule's lipophilicity. This structural choice enhances cellular membrane penetration, allowing the active pyrimidine core to reach intracellular targets (such as phytohormone receptors) more efficiently.

  • Carboxylic Acid Moiety: This functional group provides a critical handle for hydrogen bonding and salt formation, ensuring stable receptor-ligand interactions within aqueous biological environments.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
CAS Number 924872-01-5[3]Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₅N₃O₂[4]Indicates a balance of hydrophobic and hydrophilic domains.
Molecular Weight 221.26 g/mol [4]Low molecular weight ensures rapid systemic translocation in plants.
SMILES OC(=O)c1cnc(nc1C)N1CCCCC1[4]Useful for in silico docking studies and predictive toxicology.

Hazard Identification & Safety Data (SDS)

While a highly effective biological modulator, the structural features of this compound introduce specific occupational hazards. Based on the chemical class of substituted pyrimidine-5-carboxylic acids, the following Globally Harmonized System (GHS) classifications apply[5][6]:

  • H302 (Harmful if swallowed): The pyrimidine core can mimic endogenous biological substrates, potentially interfering with off-target enzymatic pathways if systemically absorbed into the human gastrointestinal tract.

  • H315 / H319 (Causes skin/serious eye irritation): The dual presence of an acidic carboxylic group and a basic piperidine nitrogen can cause localized pH disruption and lipid bilayer degradation on mucosal surfaces and the stratum corneum.

  • H335 (May cause respiratory irritation): As a crystalline powder, fine particulates can deposit in the upper respiratory tract, causing localized inflammation.

Self-Validating Handling & Decontamination Protocols

To ensure scientific integrity and operator safety, standard operating procedures must not merely dictate actions, but incorporate built-in validation steps.

Protocol A: Safe Handling and Weighing Workflow
  • PPE Verification: Don a lab coat, safety goggles, and nitrile gloves.

    • Causality: Nitrile provides superior resistance to lipophilic organic compounds compared to latex.

    • Validation Step: Perform a positive pressure test (inflation) on gloves prior to donning to ensure zero micro-punctures.

  • Containment & Transfer: Conduct all weighing operations within a Class II Type A2 biological safety cabinet or a standard fume hood.

    • Causality: Prevents inhalation of H335-classified particulates.

    • Validation Step: Use a digital anemometer to verify the hood's face velocity is ≥ 100 fpm (feet per minute) before opening the reagent vial.

  • Decontamination: Post-handling, clean the analytical balance and work surface.

    • Causality: Carboxylic acids can leave persistent, biologically active residues.

    • Validation Step: Swab the surface with a mildly basic solution (e.g., 1% sodium bicarbonate) to convert any residual compound into a highly water-soluble sodium salt, followed by a distilled water rinse. Check the surface moisture with pH indicator paper to confirm neutralization (pH 7.0).

Biological Applications: Species-Specific Phytohormonal Modulation

Recent agronomic research highlights this compound's remarkable ability to act as an environmentally friendly plant growth regulator[2]. Unlike broad-spectrum herbicides, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid exhibits a highly divergent, species-specific phenotypic response. It acts as a potent growth retardant in certain ornamental flowers while stimulating robust growth in woody shrubs[1][7].

This divergence is likely caused by differential binding affinities to specific phytohormone receptors (e.g., gibberellin biosynthesis inhibition vs. auxin pathway modulation) across different plant taxa.

Table 2: Quantitative Phenotypic Outcomes by Species
Plant SpeciesClassificationConcentration Range (w/v)Biological EffectQuantitative Growth Change
Salvia splendens (Scarlet Sage)Ornamental Flower0.01% – 0.1%Retardant-30.4% to -43.7% [2]
Tagetes patula (Marigold)Ornamental Flower0.01% – 0.05%StimulantPositive growth (Not quantified)[2]
Rhododendron ledebouriiWoody Shrub0.01% – 0.1%Stimulant+13.3% to +33.5% [1]
Rhododendron smirnowiiWoody Shrub0.01% – 0.1%Stimulant+29.6% to +48.1% [1]

Experimental Methodology: Seed Priming & Efficacy Assay

To replicate the growth modulation effects documented in the literature, adhere to the following self-validating methodology.

Protocol B: Aqueous Suspension Preparation and Seed Imbibition
  • Stock Solution Formulation:

    • Action: Dissolve 10 mg of the compound in 1 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: The free acid form has limited aqueous solubility; DMSO acts as a permeation enhancer and co-solvent.

    • Validation Step: Inspect the solution under a 10x magnifying loupe. The complete absence of particulate matter validates total dissolution.

  • Working Suspension Preparation:

    • Action: Dilute the stock solution into distilled water to achieve a final concentration of 0.01% to 0.1% (w/v)[7].

    • Causality: High concentrations induce osmotic stress; this specific range hits the therapeutic window for receptor modulation without causing phytotoxicity.

    • Validation Step: A uniform, slightly opalescent suspension without rapid sedimentation after 15 minutes indicates a stable dispersion.

  • Seed Imbibition (Priming):

    • Action: Submerge the target seeds (e.g., Salvia splendens) in the working suspension for exactly 18 hours[7].

    • Causality: 18 hours is the critical threshold required to fully hydrate the seed coat and allow active transport of the pyrimidine derivative to the embryo, without inducing hypoxic (low oxygen) stress.

    • Validation Step: Weigh a control subset of seeds pre- and post-soaking. A mass increase of ≥ 30% validates successful aqueous imbibition.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent biological pathways triggered by the application of the compound, mapping the workflow from formulation to phenotypic outcome.

G A 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid B Aqueous Formulation (0.01% - 0.1% w/v) A->B Dissolution & Dispersion C Seed Imbibition (18 Hours) B->C Application D Salvia splendens (Scarlet Sage) C->D Species Type 1 E Rhododendron spp. (Woody Shrubs) C->E Species Type 2 F Gibberellin Pathway Inhibition D->F Mechanistic Action G Auxin/Cytokinin Modulation E->G Mechanistic Action H Growth Retardation (-30.4% to -43.7%) F->H Phenotypic Outcome I Growth Stimulation (+13.3% to +48.1%) G->I Phenotypic Outcome

Fig 1. Species-specific phytohormonal modulation workflow of the pyrimidine derivative.

References

  • Vostrikova, T. V., et al. (2020). USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS. Semantic Scholar / ResearchGate. Retrieved from:[Link]

  • Vostrikova, T. V., et al. (2023). Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. Acta Agriculturae Slovenica. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The described methodology is grounded in established principles of pyrimidine synthesis, offering a rational and efficient route to this target molecule.

Introduction

Pyrimidine-5-carboxylic acids and their derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The substituent at the 2-position of the pyrimidine ring is particularly crucial in modulating the pharmacological properties of these compounds. This guide details a robust synthetic pathway to 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, leveraging a cyclocondensation reaction, a common and versatile method for forming the pyrimidine core.[1][2]

The synthesis is conceptually divided into three main stages: the formation of a key intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate; the cyclocondensation with a suitable amidine to construct the substituted pyrimidine ring; and the final hydrolysis of the ester to yield the desired carboxylic acid.

Reaction Scheme Overview

Synthesis_Scheme ethyl_acetoacetate Ethyl acetoacetate step1 + Acetic anhydride (Catalyst) ethyl_acetoacetate->step1 triethyl_orthoformate Triethyl orthoformate triethyl_orthoformate->step1 piperidine_carboxamidine Piperidine-1-carboximidamide step2 + Sodium ethoxide (Base) piperidine_carboxamidine->step2 intermediate_ester Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate intermediate_ester->step2 final_product 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid step1->intermediate_ester Intermediate Formation step2->final_product Cyclocondensation & Hydrolysis step3 NaOH (Hydrolysis)

Figure 1: Overall synthetic scheme for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

Experimental Protocol

Part 1: Synthesis of Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate

This initial stage involves the formation of the pyrimidine ring through a cyclocondensation reaction. A key precursor for this reaction is an activated form of a β-ketoester, which reacts with an amidine derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.1413.0 g0.1
Triethyl orthoformate148.2017.8 g0.12
Acetic anhydride102.0920.4 g0.2
Piperidine-1-carboximidamide hydrochloride163.6616.4 g0.1
Sodium ethoxide68.056.8 g0.1
Ethanol46.07200 mL-
Diethyl ether74.12As needed-
Saturated aqueous sodium bicarbonate-As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Formation of the Enol Ether Intermediate: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (13.0 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and acetic anhydride (20.4 g, 0.2 mol).

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours with continuous stirring.

  • After 2 hours, allow the mixture to cool to room temperature. Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is often used in the next step without further purification.

  • Cyclocondensation: In a separate 500 mL round-bottom flask, dissolve sodium ethoxide (6.8 g, 0.1 mol) in 150 mL of absolute ethanol.

  • To this solution, add piperidine-1-carboximidamide hydrochloride (16.4 g, 0.1 mol) and stir the resulting suspension for 30 minutes at room temperature.

  • Add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from step 3 to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis to 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

The final step is the saponification of the ester to the corresponding carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity
Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate(From Part 1)~0.08 mol (example)
Sodium hydroxide (NaOH)40.004.8 g (3 eq.)
Methanol32.04100 mL
Water18.0250 mL
Hydrochloric acid (1 M)36.46As needed

Procedure:

  • Saponification: Dissolve the purified ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (4.8 g, 0.12 mol) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Carefully acidify the solution to a pH of approximately 4-5 with 1 M hydrochloric acid. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

Mechanistic Insights

The core of this synthesis lies in the cyclocondensation reaction. The formation of the pyrimidine ring proceeds through the reaction of a 1,3-dicarbonyl compound equivalent (in this case, the enol ether of ethyl acetoacetate) with an amidine.[1] The use of a base like sodium ethoxide is crucial for the deprotonation of the amidine, facilitating its nucleophilic attack. The subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the aromatic pyrimidine ring.

The final hydrolysis step is a standard saponification reaction, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Troubleshooting and Optimization

  • Low yield in Part 1: Ensure all reagents are anhydrous, as moisture can interfere with the formation of the enol ether and the cyclocondensation reaction. The purity of the piperidine-1-carboximidamide is also critical.

  • Incomplete hydrolysis in Part 2: The reaction time for hydrolysis may need to be extended. Ensure a sufficient excess of sodium hydroxide is used to drive the reaction to completion.

  • Purification challenges: If the final product is difficult to crystallize, consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water).

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable compound for further investigation in various scientific disciplines.

References

  • BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Ibraheem, O. A., et al. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry, 42, 1428-1463.
  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • Organic Chemistry Portal. Pyrimidine synthesis.
  • BenchChem. overcoming side reactions in pyrimidine synthesis.
  • Global Journals. Synthesis and Applications of Pyrimidinethiones.

Sources

Application

The Strategic Utility of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine core stands as a "privileged scaffold." Its prevalence in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the pyrimidine core stands as a "privileged scaffold." Its prevalence in biologically active molecules, ranging from kinase inhibitors to antiviral agents, underscores its importance. 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a versatile building block that capitalizes on this scaffold, offering medicinal chemists a strategic entry point for the synthesis of compound libraries with therapeutic potential.

This molecule incorporates several key features:

  • A Pyrimidine Core: This nitrogen-containing heterocycle is a well-established pharmacophore, known to participate in hydrogen bonding and other key interactions with biological targets. The pyrimidine ring system is found in numerous FDA-approved drugs.

  • A Carboxylic Acid Handle: This functional group is the primary reactive site for derivatization, most commonly through amide bond formation. This allows for the systematic introduction of a wide array of chemical diversity.

  • A Piperidine Moiety: This saturated heterocycle often improves the physicochemical properties of a molecule, such as solubility and metabolic stability. It also provides a vector for exploring structure-activity relationships (SAR).

  • A Methyl Group: This small alkyl group can influence the molecule's conformation and interaction with its biological target.

This application note will provide a detailed guide to the use of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid as a building block, with a focus on the synthesis of N-substituted pyrimidine-5-carboxamides, a class of compounds with demonstrated potential in pharmaceutical research.

Core Application: Synthesis of N-Aryl/Alkyl-4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxamides

The most prominent application of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is in the synthesis of novel carboxamide derivatives. The amide bond is a cornerstone of medicinal chemistry, and its formation from a carboxylic acid and an amine is a fundamental transformation. This section provides a comprehensive overview of the methodologies for achieving this transformation, with a focus on practical considerations for researchers.

General Workflow for Amide Library Synthesis

The synthesis of a library of pyrimidine-5-carboxamides from the title building block typically follows a straightforward workflow, as illustrated below.

G cluster_prep Preparation cluster_reaction Amide Coupling Reaction cluster_analysis Analysis & Screening start Start with 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling amine Select diverse primary/secondary amines amine->coupling purification Reaction Work-up & Purification coupling->purification characterization Characterization (NMR, MS, HPLC) purification->characterization screening Biological Screening (e.g., Kinase Assays) characterization->screening

Caption: General workflow for the synthesis and screening of a pyrimidine-5-carboxamide library.

Protocol 1: Standard Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive, due to the high efficiency of HATU as a coupling reagent.

Materials:

  • 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxamide.

Rationale for Reagent Choice:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This is a more classical and cost-effective method suitable for many standard amide couplings.

Materials:

  • 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

  • Amine of choice (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl (optional, for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine of choice (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentrate the reaction mixture to remove the solvent.

  • Redissolve the residue in EtOAc or DCM.

  • Wash sequentially with 1M HCl (if the product is base-stable), saturated aqueous NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these washes.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC·HCl: A water-soluble carbodiimide that activates the carboxylic acid.

  • HOBt: An additive that minimizes racemization and improves coupling efficiency by forming an active ester intermediate.

  • 0 °C Start Temperature: Adding the coupling reagent at a lower temperature helps to control the initial exothermic reaction and can reduce side product formation.

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventKey Advantages
HATU -DIPEADMF, DCMHigh efficiency, low racemization, suitable for hindered substrates.
EDC·HCl HOBt, OxymaDIPEA, Et₃NDCM, DMFCost-effective, water-soluble byproducts for easy removal.
PyBOP -DIPEADMF, DCMEffective for peptide synthesis, low racemization.
COMU -DIPEADMF, ACNHigh efficiency, reduced epimerization risk, better safety profile than benzotriazole-based reagents.

Application in Kinase Inhibitor Drug Discovery

The pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The 2-amino-pyrimidine substructure can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. By using 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, medicinal chemists can synthesize libraries of compounds where the carboxamide substituent can be varied to explore interactions with other regions of the ATP-binding pocket, thereby modulating potency and selectivity.

For instance, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, a similar 4-amino-2-(substituted-amino)pyrimidine-5-carbonyl scaffold was utilized to generate potent antitumor agents[1]. The general synthetic strategy involved the coupling of a pyrimidine-5-carboxylic acid with various amines to explore the structure-activity relationship[1]. This highlights the utility of our title building block in generating compounds with potential therapeutic applications in oncology.

G start 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid coupling Amide Coupling (e.g., HATU/DIPEA) start->coupling amine Diverse Amine Library (R-NH2) amine->coupling product N-substituted-4-methyl-2-(piperidin-1-yl) -pyrimidine-5-carboxamide Library coupling->product

Caption: Representative reaction scheme for the synthesis of a carboxamide library.

Conclusion

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its pre-installed pyrimidine and piperidine moieties, combined with a readily derivatizable carboxylic acid, provide a robust platform for the rapid generation of compound libraries. The primary application, amide bond formation, can be achieved through a variety of reliable and high-yielding protocols, allowing for extensive exploration of structure-activity relationships. The relevance of the resulting pyrimidine-5-carboxamide scaffold in the design of kinase inhibitors and other therapeutic agents makes this building block a strategic asset for any drug discovery program.

References

  • Chu, X.-J. et al. Discovery of methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry49 , 6549–6560 (2006). [Link]

  • Mock, E. D. et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry64 , 453–475 (2021). [Link]

  • Gein, V. L., Zamaraeva, T. M., Buzmakova, N. A., Syropyatov, B. Y. & Alikina, N. V. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration11 , (2022). [Link]

  • Baillache, D. J. & Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry11 , 1112–1135 (2020). [Link]

  • Sabnis, R. W. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters12 , 538–539 (2021). [Link]

Sources

Method

amide coupling reactions with 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to Amide Coupling Reactions with 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid Introduction: The Significance of Pyrimidine-5-Carboxamides in Drug Discovery The pyrimidine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Amide Coupling Reactions with 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid

Introduction: The Significance of Pyrimidine-5-Carboxamides in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and clinically significant drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Specifically, pyrimidine-5-carboxamides have garnered substantial interest as potent enzyme inhibitors, with applications in treating conditions ranging from hypertension to tuberculosis.[1][2]

This application note provides a detailed guide to the synthesis of amide derivatives from a key building block: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid . We will explore the fundamental principles of amide bond formation, compare common coupling strategies, and provide field-proven, step-by-step protocols for researchers in organic synthesis and drug development. The inherent electronic properties of the substituted pyrimidine ring present unique considerations for optimizing these critical reactions.

Core Principles: Activating the Carboxylic Acid for Amide Synthesis

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically unfavorable process under standard conditions.[3] The reaction requires the "activation" of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group.[4][5][6] This activation enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[4]

The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions like racemization (for chiral substrates), and ensuring the integrity of sensitive functional groups.[4]

Strategic Selection of Coupling Reagents

A variety of highly effective coupling reagents are available, each with a distinct mechanism and optimal use case.[5][7] For a substrate like 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, the electron-rich nature of the pyrimidine ring and potential steric hindrance from the piperidinyl group are key factors in reagent selection.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) , are widely used due to their effectiveness and the convenient water-solubility of their byproducts.[4][8]

  • Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][8] This intermediate can be intercepted by the amine to form the desired amide. However, it is also prone to an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction.[4][8]

  • Additives (HOBt & HOAt): To improve efficiency and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are essential.[4][8][9] HOBt traps the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[4]

G cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways RCOOH Carboxylic Acid (R-COOH) EDC EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Urea_Byproduct EDC Urea Byproduct (Water Soluble) Amine Amine (R'-NH2) Amide Desired Amide (R-CONH-R') N_Acylurea N-Acylurea Byproduct (Inactive) HOBt HOBt (Additive) HOBt_Ester HOBt Active Ester (More Stable)

Uronium/Aminium Salts: For Speed and Efficiency

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[9][10] They are particularly effective for challenging couplings, including those involving sterically hindered substrates.[3][11]

  • Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) , the carboxylic acid is deprotonated.[12][13] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[12][13] This active ester rapidly reacts with the amine to yield the amide product with minimal risk of racemization.[10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.[11]

G cluster_activation Activation with HATU cluster_coupling Amide Formation RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA (Base) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Desired Amide (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH2)

Comparative Overview of Recommended Protocols

The table below summarizes the key characteristics of the two primary protocols detailed in this guide.

FeatureProtocol 1: EDC/HOBtProtocol 2: HATU/DIPEA
Reactivity Good to ExcellentExcellent, especially for hindered substrates[9]
Reaction Time 2 - 24 hours1 - 4 hours[3]
Side Reactions Potential for N-acylurea formation[4]Guanidinylation of amine if pre-activation is slow
Byproduct Removal Water-soluble, removed by aqueous workup[8]Water-soluble, removed by aqueous workup
Cost LowerHigher
Best For Routine couplings, large-scale synthesisDifficult or sterically demanding couplings, rapid synthesis

Experimental Protocols

G Start Reaction Setup (Inert Atmosphere) Reagents Dissolve Carboxylic Acid & Coupling Reagents Start->Reagents Activation Carboxylic Acid Activation Step Reagents->Activation AddAmine Add Amine Activation->AddAmine Reaction Stir at RT (Monitor by TLC/LC-MS) AddAmine->Reaction Workup Aqueous Workup (Quench & Extract) Reaction->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify End Pure Amide Product Purify->End

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of amines.[7][14]

Materials:

  • 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

  • Amine of choice

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (1.5 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise over 5-10 minutes.[8]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).[15]

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide product.[16]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for sterically hindered amines or when rapid and high-yielding coupling is required.[15][17]

Materials:

  • 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 5% aqueous LiCl solution (optional, for DMF removal)

  • Saturated aqueous NaHCO₃ solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, dissolve 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF (approx. 0.1-0.2 M).

  • Pre-activation (Optional but Recommended): Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0 equivalents).[15] Stir the mixture at room temperature for 15-20 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add the amine (1.1 equivalents) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing Ethyl Acetate.

    • Wash the organic layer with 5% aqueous LiCl (2x, to help remove DMF), followed by saturated aqueous NaHCO₃ (2x), and brine (1x).[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Degraded coupling reagent.- Low nucleophilicity of the amine.[18]- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Use fresh, high-purity coupling reagents.- Increase reaction temperature gently (e.g., to 40-50 °C) for sluggish reactions.
Formation of N-Acylurea Byproduct (with EDC) The O-acylisourea intermediate rearranged before reacting with the amine.[4]- Ensure HOBt is used in stoichiometric amounts (at least 1.0 eq).- Cool the reaction to 0 °C before and during the addition of EDC.
Incomplete Reaction - Steric hindrance from either the carboxylic acid or the amine.- Insufficient reaction time or temperature.- Use HATU, which is highly effective for sterically hindered couplings.[3]- Extend the reaction time and monitor by LC-MS.- Increase the equivalents of the amine and coupling reagents to 1.5 eq.
Difficulty Removing Byproducts - The dicyclohexylurea (DCU) byproduct from DCC is often insoluble and hard to remove completely.- DMF can be difficult to remove during workup.- Use EDC instead of DCC, as its urea byproduct is water-soluble.[8]- During workup, wash the organic layer multiple times with 5% LiCl or water to remove DMF.[15]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

  • Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... ResearchGate. Available from: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Novel pyrimidine-5-carboxamide derivatives. Google Patents.
  • Synthesis and Purification of Pyrimidine Compounds. Scribd. Available from: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Amide Synthesis with Coupling Reagents. Scribd. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. National Institutes of Health. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. Available from: [Link]

Sources

Application

Application Note: Advanced NMR Characterization Protocols for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid

Introduction to the Pyrimidine Scaffold in Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the drug discovery and development process, providing indispensable atomic-level insights in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Pyrimidine Scaffold in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the drug discovery and development process, providing indispensable atomic-level insights into molecular structures, conformational dynamics, and ligand-target interactions[1]. Among the vast array of heterocyclic cores utilized in medicinal chemistry, pyrimidine and its derivatives are considered privileged scaffolds. They frequently exhibit diverse biological activities, including antiviral, anti-inflammatory, antimicrobial, and neuroprotective effects[2].

The compound 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid represents a highly functionalized building block often used in the synthesis of kinase inhibitors and receptor antagonists. Accurate structural characterization of this molecule is critical before it can be utilized in ligand-based NMR screening techniques, such as Saturation Transfer Difference (STD) or Water-Ligand Observed via Gradient Spectroscopy (wLOGSY), which are widely employed to identify small molecules that bind to target macromolecules[3][4].

This application note provides a comprehensive, self-validating protocol for the complete structural elucidation of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid using 1D and 2D NMR techniques.

Structural Overview & Predictive Chemical Shifts

To establish a self-validating experimental system, we must first define the expected quantitative parameters. The molecule consists of a pyrimidine core substituted with a methyl group at C4, a carboxylic acid at C5, and a piperidine ring at C2.

Table 1: Predictive 1 H NMR Assignments (DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
H-6 8.60 – 8.90Singlet (s)1HPyrimidine aromatic proton (highly deshielded)
-OH 12.00 – 13.00Broad singlet (br s)1HCarboxylic acid proton
H- α 3.70 – 3.90Multiplet (m)4HPiperidine N-CH 2​ protons
C4-CH 3​ 2.40 – 2.60Singlet (s)3HMethyl group attached to pyrimidine C4
H- β 1.50 – 1.70Multiplet (m)4HPiperidine CH 2​ protons
H- γ 1.40 – 1.60Multiplet (m)2HPiperidine CH 2​ proton
Table 2: Predictive 13 C NMR Assignments (DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-5 (COOH) 166.0 – 168.0C=O (Quaternary)Carboxylic acid carbonyl
C-4 165.0 – 168.0Cq (Quaternary)Pyrimidine C attached to methyl
C-2 160.0 – 162.0Cq (Quaternary)Pyrimidine C attached to piperidine nitrogen
C-6 158.0 – 160.0CH (Methine)Pyrimidine aromatic carbon
C-5 110.0 – 115.0Cq (Quaternary)Pyrimidine C attached to COOH
C- α 44.0 – 46.0CH 2​ (Methylene)Piperidine N-CH 2​ carbons
C- β 25.0 – 26.0CH 2​ (Methylene)Piperidine CH 2​ carbons
C- γ 24.0 – 25.0CH 2​ (Methylene)Piperidine CH 2​ carbon
C4-CH 3​ 22.0 – 24.0CH 3​ (Methyl)Methyl carbon

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the NMR characterization process, ensuring that data acquisition and processing follow a rigorous, self-validating loop.

NMR_Workflow Start Sample Preparation (10-20 mg in DMSO-d6) Solvent Lock & Shim (Optimize Field Homogeneity) Start->Solvent Acq1D 1D NMR (1H, 13C) (Primary Structure Check) Solvent->Acq1D Acq2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Quaternary C) Solvent->Acq2D Process Data Processing (Fourier Transform, Phasing) Acq1D->Process Acq2D->Process Elucidate Structural Elucidation (Resonance Assignment) Process->Elucidate Report Validation & Reporting (Purity & Identity Confirmed) Elucidate->Report

NMR-based structural elucidation workflow for pyrimidine derivatives.

Step-by-Step Experimental Protocol

Sample Preparation
  • Step 1: Accurately weigh 15–20 mg of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

  • Step 2: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 3: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

  • Causality for Solvent Choice: DMSO- d6​ is specifically selected over CDCl 3​ or CD 3​ OD. While CDCl 3​ offers excellent solubility for many small molecules, the highly polar carboxylic acid group often leads to aggregation. Furthermore, protic solvents like CD 3​ OD will rapidly exchange with the carboxylic -OH proton, rendering it invisible in the 1 H spectrum. DMSO- d6​ strongly hydrogen-bonds with the carboxylic acid, significantly reducing the exchange rate and allowing the -OH proton to be observed as a distinct broad singlet downfield (>12 ppm).

1D NMR Acquisition ( 1 H and 13 C)
  • Instrument: 400 MHz or 600 MHz NMR spectrometer equipped with a broadband probe (or cryoprobe for enhanced 13 C sensitivity).

  • 1 H Parameters: 16–64 scans, spectral width of 15 ppm, and a relaxation delay (D1) of 5 seconds.

    • Causality for D1: To ensure quantitative reliability, D1 must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the molecule. The pyrimidine H-6 proton lacks adjacent protons to facilitate dipole-dipole relaxation, resulting in an unusually long T1​ . A D1 of 5 seconds prevents signal saturation and ensures the integration perfectly matches the 15 total protons of the molecule.

  • 13 C Parameters: 1024–2048 scans, spectral width of 250 ppm, D1 of 2 seconds, utilizing WALTZ-16 proton decoupling.

2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Acquired to map the contiguous spin system of the piperidine ring (H- α to H- β to H- γ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquired to assign direct 1 H- 13 C connections. This will separate the overlapping methylene signals of the piperidine ring and definitively assign the C-6/H-6 pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 2 J and 3 J, typically 8 Hz).

    • Causality for HMBC: The pyrimidine core is heavily substituted with quaternary carbons (C-2, C-4, C-5) which cannot be assigned via HSQC. HMBC is the critical self-validating step. The H-6 proton must show a 3 J correlation to C-4, which in turn must correlate to the C4-methyl protons. Furthermore, the H-6 proton will show a 3 J correlation to the C-5 carboxylic acid carbonyl, definitively proving the regiochemistry of the substituents on the pyrimidine ring.

Self-Validating System: Data Interpretation

A protocol is only as robust as its validation criteria. To confirm the identity and purity of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, the following logical loop must be satisfied:

  • Mass Balance (Integration): The 1 H spectrum must integrate to exactly 15 protons. A ratio of 1:1:3:4:4:2 (H-6 : OH : CH 3​ : H- α : H- β : H- γ ) validates that the molecule is intact and not degraded.

  • Regiochemical Proof: The HMBC spectrum must show a cross-peak between the piperidine H- α protons (~3.8 ppm) and the pyrimidine C-2 carbon (~161 ppm). If this cross-peak is missing, the piperidine ring is not covalently attached to the core.

  • Electronic Environment: The extreme downfield shift of H-6 (~8.8 ppm) is a direct consequence of the anisotropic deshielding from the adjacent C-5 carboxylic acid and the electron-withdrawing nature of the pyrimidine nitrogens. If H-6 appears upfield (e.g., < 8.0 ppm), it indicates the carboxylic acid has been lost (decarboxylation) or the ring is non-aromatic.

Once these parameters are confirmed, the compound is validated for downstream applications, such as target binding assays or formulation development[1][3].

Sources

Method

Application Notes and Protocols: Leveraging 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid for the Design of Potent Kinase Inhibitors

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery

Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many diseases, driving the relentless pursuit of small molecule inhibitors. Within the vast chemical space explored, the pyrimidine nucleus has established itself as a "privileged scaffold."[2] Its ability to mimic the purine core of ATP allows for competitive binding in the highly conserved ATP-binding pocket of kinases, making it a foundational element in the design of numerous clinically successful inhibitors.[2][3]

This guide focuses on a specific and highly versatile pyrimidine-based building block: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid . We will delve into its application in the design and synthesis of potent kinase inhibitors, providing detailed protocols for medicinal chemists, biochemists, and drug discovery scientists. The strategic placement of the methyl, piperidinyl, and carboxylic acid groups on the pyrimidine core offers a unique combination of features for structure-based drug design, allowing for the development of inhibitors with high potency and selectivity. This document will provide both the conceptual framework and the practical methodologies for leveraging this scaffold in a kinase inhibitor discovery program, with a specific focus on Cyclin-Dependent Kinases (CDKs) as a representative target class.

The Strategic Advantage of the 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Scaffold

The structure of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid provides a rich platform for derivatization and interaction with kinase active sites.

  • The Pyrimidine Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4]

  • The 2-Piperidinyl Group: This bulky, saturated heterocyclic moiety can be directed towards the solvent-exposed region of the ATP-binding site. The piperidine ring itself can be further substituted to enhance potency, selectivity, and pharmacokinetic properties.[5][6]

  • The 4-Methyl Group: This small alkyl group can provide beneficial hydrophobic interactions in a corresponding pocket of the kinase active site.

  • The 5-Carboxylic Acid: This functional group is a key handle for synthetic elaboration. It can be readily converted to a wide array of amides, esters, and other functional groups to probe interactions with different regions of the kinase active site and to modulate the physicochemical properties of the resulting inhibitor.[7]

PART 1: Synthesis of Kinase Inhibitors from 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

A common and effective strategy for elaborating the 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid scaffold is through amide bond formation. This allows for the introduction of diverse chemical functionalities to target specific features of the kinase active site.

Protocol 1: General Amide Coupling using HATU

This protocol describes a general and highly efficient method for the synthesis of a library of carboxamide derivatives from 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. HATU is a preferred coupling reagent due to its high efficiency and low rate of racemization.[2]

Materials:

  • 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

  • Desired primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process CarboxylicAcid 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Activation Activation CarboxylicAcid->Activation 1.0 eq Amine R-NH2 Coupling Coupling Amine->Coupling 1.2 eq HATU HATU HATU->Activation 1.1 eq DIPEA DIPEA DIPEA->Activation 2.0 eq DMF DMF DMF->Activation Activation->Coupling Workup Work-up & Purification Coupling->Workup Product Target Amide Derivative Workup->Product

Caption: Amide Coupling Workflow.

PART 2: In Vitro Kinase Inhibition Assays

Once a library of inhibitors has been synthesized, their potency against the target kinase must be determined. A common and robust method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol 2: Luminescence-Based Kinase Assay for CDK Inhibition

This protocol is adapted for determining the IC₅₀ values of pyrimidine-based inhibitors against a Cyclin-Dependent Kinase, such as CDK2/Cyclin A.[8][9][10]

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Synthesized pyrimidine-based inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Enzyme Addition: Dilute the CDK2/Cyclin A enzyme to the desired concentration in kinase assay buffer and add 2 µL to each well (except the no-enzyme control).

  • Initiation of Kinase Reaction: Prepare a substrate/ATP mix in kinase assay buffer. Add 2 µL of this mix to each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistical curve.

Compound IDR-Group on CarboxamideCDK2/Cyclin A IC₅₀ (nM)
Lead-1 4-fluoroaniline55
Lead-2 3-chloroaniline28
Lead-3 4-methoxyaniline150
Lead-4 Cyclopropylamine89
Staurosporine (Control)8

PART 3: Cellular Target Engagement

Demonstrating that a compound interacts with its intended target in a cellular context is a critical step in inhibitor development. Cellular target engagement assays provide this crucial information.[3][11]

Protocol 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that can quantitatively measure compound binding to a specific protein target in living cells.[12][13]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-CDK2 fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Synthesized pyrimidine-based inhibitors dissolved in DMSO

  • White, opaque 384-well cell culture plates

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-CDK2 fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in 384-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM™. Add the diluted compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells at the recommended concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix to all wells.

  • Data Acquisition: Read the filtered luminescence for both the donor (NanoLuc®) and acceptor (Tracer) on a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio. The IC₅₀ values for target engagement are determined by plotting the BRET ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Compound IDCellular CDK2 IC₅₀ (nM)
Lead-1 120
Lead-2 65
Lead-3 450
Lead-4 250

Structure-Activity Relationship (SAR) Insights

The data from the in vitro and cellular assays can be used to derive a structure-activity relationship for the synthesized series of inhibitors. For our representative CDK2 inhibitors derived from 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid:

  • Substitution on the Anilino Ring: The nature and position of substituents on the aniline ring significantly impact potency. Electron-withdrawing groups at the meta-position, such as the 3-chloro group in Lead-2 , appear to be favorable for CDK2 inhibition. A fluorine at the para-position (Lead-1 ) also confers good potency. An electron-donating group like the 4-methoxy in Lead-3 is less tolerated, leading to a decrease in activity.

  • Aliphatic vs. Aromatic Amides: The cyclopropylamine derivative (Lead-4 ) shows moderate activity, suggesting that while aliphatic amides are tolerated, aromatic amides may offer more opportunities for favorable interactions within the CDK2 active site.

G cluster_pathway Simplified CDK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt CyclinD_CDK46 Cyclin D / CDK4/6 PI3K_Akt->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Drives Inhibitor Pyrimidine-based Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 Pathway.

Conclusion

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid stands out as a highly valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. Its inherent structural features provide a robust scaffold for creating potent and selective inhibitors against a range of kinase targets. The straightforward derivatization through amide coupling, combined with robust in vitro and cellular assay methodologies, enables an efficient and effective drug discovery workflow. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this privileged pyrimidine scaffold in their quest for next-generation kinase inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem.
  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Promega Corporation. (n.d.). CDK1/CyclinA2 Kinase Assay. Promega.
  • Promega Corporation. (n.d.). CDK5/p25 Kinase Assay. Promega.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay. Promega.
  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
  • Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay. Reaction Biology.
  • Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
  • Shukla, S., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(4), 1168-1183.
  • SGC-UNC. (n.d.). NanoBRET. SGC-UNC.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay. Promega.
  • Amide Coupling - Biofilm Inhibitor Synthesis. (n.d.). University of Notre Dame.
  • BenchChem. (2025).
  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed.

  • Wang, S., et al. (2018). Design, Synthesis, and Structure–Activity Relationship Study of 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidines as New Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibitors. Journal of Medicinal Chemistry, 61(6), 2469-2484.
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(10), 1235-1246.
  • Frolov, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Biomolecules, 13(2), 370.
  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 730598.
  • Norman, M. H., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase. ACS Medicinal Chemistry Letters, 15(2), 221-228.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Gemo, A., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(48), e202200994.
  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(16), 2296-2303.
  • Fernandez, A. (2011). Amide Synthesis with Coupling Reagents. Scribd.
  • Huang, S. T., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1573.
  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 16(10), 4997-5011.
  • Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Journal of Chemical Sciences, 86(4), 229-234.
  • Kim, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2133.
  • Al-Ostath, R. A., et al. (2022).
  • English, J. P., & Clapp, J. W. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
  • Gangjee, A., et al. (2000). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 43(21), 4141-4152.
  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688.
  • Chen, J., et al. (2025). De novo design of PLK1 inhibitors based on 2-amino aromatic heterocyclic scaffold: 3D-QSAR and molecular fragment replacement.
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Application

purification methods for synthesized 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

An Application Guide for the Purification of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity This document provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Purification of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity

This document provides a comprehensive guide to the purification of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. It moves beyond simple protocols to explain the underlying chemical principles, enabling scientists to rationally select and optimize a purification strategy tailored to their specific impurity profile and scale.

Understanding the Molecule: Physicochemical Properties and Their Implications

The key to effective purification lies in exploiting the unique physicochemical properties of the target molecule. 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is an amphoteric compound, containing both an acidic functional group (carboxylic acid) and basic nitrogen atoms within the piperidine and pyrimidine rings.

  • Acidic Center: The carboxylic acid group (-COOH) can be deprotonated under basic conditions to form a water-soluble carboxylate salt (-COO⁻).

  • Basic Centers: The nitrogen atoms in the piperidine and pyrimidine rings can be protonated under acidic conditions to form water-soluble ammonium salts.

  • Polarity: The presence of multiple heteroatoms and the carboxylic acid group imparts significant polarity to the molecule. However, the methyl and piperidine hydrocarbon portions contribute some nonpolar character.

This dual nature is the foundation for the primary purification techniques discussed herein.

Strategic Purification Workflow: A Decision-Making Framework

The choice of purification method depends heavily on the nature and quantity of impurities present in the crude synthetic product. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to devise an effective strategy.

Purification_Decision_Tree start Crude Synthesized Product (Analyze by TLC/HPLC) impurity_check Impurity Profile? start->impurity_check method1 Acid-Base Extraction impurity_check->method1  Ionizable Impurities (e.g., unreacted amines, other acids) method2 Recrystallization impurity_check->method2  High Purity Crude method3 Column Chromatography impurity_check->method3  Complex Mixture / Non-ionizable Impurities desc1 Gross removal of non-ionizable or oppositely charged impurities. method1->desc1 desc2 High initial purity (>90%) with minor, structurally similar impurities. method2->desc2 desc3 Complex mixture with closely related impurities (isomers, analogs). method3->desc3

Caption: Decision tree for selecting a primary purification method.

Method 1: Acid-Base Extraction

This technique is a powerful first-line strategy for purifying crude compounds by separating them from acidic or basic impurities.[1] It leverages the differential solubility of the neutral compound versus its salt form in immiscible organic and aqueous phases.[2] For 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, we can exploit the acidic nature of the carboxylic acid.

Principle of Causality

By treating an organic solution of the crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is selectively deprotonated to its sodium salt.[3] This ionic salt is highly soluble in the aqueous phase, while neutral organic impurities remain in the organic layer. The layers are then separated. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified, water-insoluble carboxylic acid to precipitate, ready for collection.[4]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (200 mL). The solvent should readily dissolve the target compound but be immiscible with water.

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is a weak base, ideal for deprotonating the carboxylic acid without significantly reacting with the less basic pyrimidine nitrogens. Using a strong base like NaOH could potentially lead to emulsions or unwanted side reactions.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any CO₂ pressure generated. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts. The organic layer, containing neutral impurities, can be discarded or processed separately.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3 (test with pH paper). The target compound will precipitate as a solid.

    • Self-Validation: The formation of a precipitate upon acidification is a clear indicator of successful extraction into the aqueous phase. The absence of a precipitate suggests the target compound was not successfully deprotonated and extracted.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

AcidBase_Workflow cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase org_start Crude Product Acidic Target Neutral Impurities org_end Neutral Impurities org_start:c->org_end Remains in Organic aq_base Add Sat. NaHCO₃ org_start->aq_base aq_salt Aqueous Layer Carboxylate Salt aq_base->aq_salt Shake & Separate aq_acid Add HCl (pH 2-3) aq_salt->aq_acid product Precipitated Pure Product aq_acid->product

Caption: Workflow for acid-base extraction purification.

Method 2: Recrystallization

Recrystallization is a technique used to purify solids, ideal for removing small amounts of impurities when the crude product is already of relatively high purity (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Principle of Causality

An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor upon cooling). As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the more soluble impurities behind.

Protocol: Solvent Screening and Recrystallization

Part A: Solvent Screening

  • Place a small amount of the crude product (~20-30 mg) into several test tubes.

  • To each tube, add a different solvent (see table below) dropwise, starting with ~0.5 mL.

  • Observe solubility at room temperature. If insoluble, gently heat the solvent to its boiling point.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a large amount of well-formed crystals.

Table 1: Common Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May form salts; good for polar compounds.
EthanolHigh78Good general-purpose polar protic solvent.
MethanolHigh65Similar to ethanol but more volatile.[5]
IsopropanolMedium82Less polar than ethanol.
Ethyl AcetateMedium77Good for moderately polar compounds.
AcetonitrileMedium82Aprotic polar solvent.
TolueneLow111For less polar compounds or as an anti-solvent.

Part B: Bulk Recrystallization Protocol

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product in portions, with heating and stirring, until the solid just dissolves. Use of a minimal amount of solvent is critical for maximizing yield.[2]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven.

Method 3: Column Chromatography

For complex mixtures or when very high purity is required, column chromatography is the method of choice.[6] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7]

Principle of Causality

Given the polar nature of the target molecule, several chromatographic techniques are applicable.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (silica gel) and a non-polar mobile phase. Polar compounds like our target will interact strongly with the silica and elute more slowly.[7]

    • Expert Insight: The basic nitrogens in the piperidine and pyrimidine rings can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing.[8] To mitigate this, a small amount of a basic modifier like triethylamine (~0.1-1%) is often added to the mobile phase to improve peak shape.[8]

  • Reverse-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). Less polar compounds are retained more strongly. An acidic modifier like formic acid or TFA (0.1%) is often added to the mobile phase to protonate the carboxylic acid and basic amines, leading to sharper peaks.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for very polar compounds that show little retention in RPC.[7] It uses a polar stationary phase with a high-organic mobile phase, establishing a water-rich layer on the stationary phase into which polar analytes can partition.[8]

Protocol: Normal-Phase Flash Column Chromatography
  • Mobile Phase Selection: Use TLC to find an optimal solvent system. A good system will give the target compound a Retention Factor (Rf) of ~0.2-0.4 and show good separation from major impurities.[8] Common systems include Dichloromethane/Methanol or Ethyl Acetate/Hexane, often with 0.5% triethylamine added.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane or DCM). Pour the slurry into the column and use gentle pressure to pack an even, stable bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. Collect fractions in test tubes. Monitor the elution process using TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Table 2: Troubleshooting Common Chromatography Issues

IssueProbable CauseRecommended Solution
Peak Tailing (NPC) Strong interaction of basic nitrogens with acidic silica.[8]Add 0.1-1% triethylamine or pyridine to the mobile phase.[8]
No Retention (RPC) Compound is too polar for the C18 stationary phase.Switch to a HILIC method or use a polar-endcapped RPC column.[7]
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using TLC. Try a gradient elution, starting with a less polar mixture and gradually increasing polarity.
Compound Stuck on Column Compound is too polar for the chosen NPC system.Increase the polarity of the mobile phase (e.g., increase methanol percentage in a DCM/MeOH system).

References

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • University of California, Davis. Acid-Base Extraction. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. J. Comb. Chem. 2001, 3, 2, 187–194. Available from: [Link]

  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. 2018 Dec; 23(12): 3288. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. This specific pyrimidine scaffold is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of1[1] and 2[2].

Due to the uniquely electrophilic nature of the pyrimidine C2-position and the amphoteric (zwitterionic) properties of the final product, standard synthetic workflows often suffer from poor yields. This guide provides self-validating protocols, mechanistic causality, and troubleshooting logic to guarantee high-yield isolation.

Core Synthesis Workflow

The standard route involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) of a 2-chloropyrimidine derivative, followed by ester saponification[1],[3].

SynthesisWorkflow SM Ethyl 2-chloro-4-methylpyrimidine- 5-carboxylate Reagents1 Piperidine, K2CO3 DMF, 80°C, 2h SM->Reagents1 Int Ethyl 4-methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylate Reagents1->Int Reagents2 LiOH·H2O THF/MeOH/H2O, RT, 4h Int->Reagents2 Acidify HCl (aq) to pH ~4.5 Precipitation Reagents2->Acidify Product 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid Acidify->Product

Two-step synthesis workflow: SNAr followed by ester hydrolysis and zwitterion precipitation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: SNAr Substitution

Mechanistic Rationale: The C2-chloride of the 4[4] is highly activated by the adjacent ring nitrogens and the electron-withdrawing ester at the C5-position. Piperidine acts as a powerful nucleophile. Anhydrous conditions are critical to prevent competitive attack by hydroxide ions (which would form a 2-hydroxy byproduct).

  • Setup: In an oven-dried flask, suspend Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (10 volumes).

  • Addition: Add piperidine (1.2 eq) dropwise at room temperature. The mixture will form a cloudy suspension.

  • Reaction: Heat the mixture to 80°C for 2 hours under nitrogen[1].

  • Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL Acetonitrile. Analyze via LCMS. The reaction is complete when the starting material peak (m/z 201 [M+H]⁺) is entirely replaced by the intermediate mass (m/z 250 [M+H]⁺).

  • Workup: Cool to room temperature. Partition between EtOAc and Water. Wash the organic layer with brine (3×) to completely remove DMF. Dry over MgSO₄, filter, and concentrate.

Step 2: Saponification & Isoelectric Isolation

Mechanistic Rationale: Saponification requires hydroxide to attack the ester carbonyl. LiOH is preferred over NaOH in mixed organic/aqueous systems because the lithium cation forms a less tightly coordinated complex with the resulting carboxylate, and LiOH maintains superior solubility in THF/MeOH[3].

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 10 volumes).

  • Addition: Add LiOH·H₂O (3.0 eq) in one portion. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): LCMS analysis must show the disappearance of m/z 250 [M+H]⁺ and the appearance of the target acid at m/z 222 [M+H]⁺.

  • Isolation (Critical Step): Concentrate in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0–5°C. Slowly titrate with 1M HCl.

  • Validation of Precipitation: The solution will turn cloudy at pH ~6.0. Continue adding HCl until the pH reaches exactly 4.0–4.5. A thick white slurry must form. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Quantitative Optimization Data

Use the following reference tables to benchmark your reaction parameters against our optimized historical data.

Table 1: SNAr Reaction Condition Optimization

Base Solvent Temp (°C) Time (h) Conversion (%) Impurity Profile
K₂CO₃ DMF (Anhydrous) 80 2 >98% Clean
DIPEA EtOH 80 16 85% Unreacted SM
K₂CO₃ DMF (Wet, 5% H₂O) 80 4 70% 2-OH byproduct (20%)

| Cs₂CO₃ | DMSO | 90 | 2 | 95% | Trace decomposition |

Table 2: pH Optimization for Zwitterion Isolation

Target pH Physical State Yield (%) Purity (HPLC)
7.0 - 8.0 Clear solution (Soluble Sodium salt) N/A N/A
5.5 - 6.0 Cloudy suspension 45% >95%
4.0 - 4.5 Dense white precipitate 92% >98%

| 2.0 - 3.0 | Clear solution (Soluble HCl salt) | N/A | N/A |

Troubleshooting Guide & Isolation Logic

If you are experiencing yield drops during the workup phase, it is almost certainly an isoelectric point (pI) failure. The product contains both a basic piperidine nitrogen and an acidic carboxylic acid, making it a zwitterion.

IsolationLogic Start Crude Hydrolysis Mixture (Basic pH > 10) AddAcid Titrate with 1M HCl Start->AddAcid CheckPH Check pH AddAcid->CheckPH HighPH pH > 6 (Product as Soluble Salt) CheckPH->HighPH Too Basic LowPH pH < 3 (Product as Soluble HCl Salt) CheckPH->LowPH Too Acidic IdealPH pH 4.0 - 5.0 (Zwitterion Precipitates) CheckPH->IdealPH Isoelectric Point HighPH->AddAcid LowPH->AddAcid Add Base (NaOH) Filter Filter & Wash with Cold H2O IdealPH->Filter

pH-dependent isolation logic for amphoteric pyrimidine-5-carboxylic acid derivatives.

Q: Why is my SNAr reaction stalling at 70% conversion?

A: This is typically caused by competitive hydrolysis of the C2-chloride. The pyrimidine core is highly electrophilic. If your K₂CO₃ or DMF is wet, hydroxide ions will form and substitute the chloride, yielding the 2-hydroxy-4-methylpyrimidine-5-carboxylate byproduct. Solution: Switch to anhydrous DMF and oven-dried K₂CO₃.

Q: I completed the saponification, but after workup, my yield is less than 20%. Where did my product go?

A: You likely lost the product in the aqueous phase during isolation. If you acidified the aqueous layer to pH < 3 (a common default for extracting standard carboxylic acids), the piperidine nitrogen protonated, forming a highly water-soluble hydrochloride salt. Solution: Carefully titrate the aqueous layer back to its isoelectric point (pH 4.0 - 4.5) using 1M NaOH to precipitate the neutral zwitterion.

Q: Can I use NaOH instead of LiOH for the saponification?

A: While NaOH is a stronger base, LiOH is preferred in mixed organic/aqueous systems. The lithium cation forms a less tightly coordinated complex with the resulting carboxylate, and LiOH has superior solubility in THF/MeOH mixtures, ensuring a homogeneous reaction environment and preventing localized base spikes that can cause side reactions[3].

Frequently Asked Questions (FAQs)

Q: Can I use the carboxylic acid directly in the next step without isolation? A: Yes, if your next step is an amide coupling (e.g., using HATU or EDC). You can neutralize the saponification mixture, lyophilize it to a powder (which will contain LiCl salts), and use it directly in the coupling reaction, provided the residual salts do not interfere with your specific coupling reagent.

Q: Why did my product turn black during the SNAr step? A: Heating the reaction above 100°C in DMF can lead to the decomposition of DMF into dimethylamine, which acts as a competing nucleophile, followed by thermal degradation of the pyrimidine core. Strictly maintain the internal temperature at 80°C.

Q: Is column chromatography required for purification? A: No. If the SNAr step is driven to completion (>98%) and the DMF is completely removed during the aqueous workup, the saponification and subsequent isoelectric precipitation will yield material of >98% purity without the need for silica gel chromatography.

References

  • Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors (US10695334B2). Google Patents.1

  • Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin (KR102524669B1). Google Patents.2

  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid . Benchchem. 4

  • Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection (WO2020001448A1). Google Patents. 3

Sources

Optimization

troubleshooting solubility issues with 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid in DMSO

Welcome to the Technical Support Center for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and solubility of this compound, with a specific focus on its use with Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid in 100% DMSO at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving a compound in DMSO at room temperature is a common issue. Here are the recommended initial troubleshooting steps:

  • Ensure Purity and Anhydrous Conditions for DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can significantly alter the polarity of the DMSO and may reduce the solubility of your compound. Always use a fresh, sealed bottle of anhydrous, high-purity DMSO.[1]

  • Vortexing: Vigorous vortexing can help to break up any clumps of the compound and increase the surface area exposed to the solvent, which can facilitate dissolution.

  • Sonication: If vortexing is insufficient, use a sonicator bath. The high-frequency sound waves will provide mechanical agitation that can help to break down aggregates and accelerate the dissolution process.[2]

  • Gentle Heating: Many compounds exhibit increased solubility at slightly elevated temperatures. Warm the solution to 30-40°C in a water bath or on a heating block.[3] Be cautious with this method, as excessive heat can potentially degrade some compounds. It is advisable to test the thermal stability of your compound if you plan to use heat regularly.

Q2: What is the expected solubility of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid in DMSO?

It is always best practice to perform a preliminary solubility test with a small amount of your compound to determine the approximate solubility in your specific batch of DMSO before preparing a large stock solution.

Q3: My compound dissolved in DMSO initially, but now I see crystals in the solution. What happened?

A3: The precipitation of a previously dissolved compound from a DMSO stock solution is a common phenomenon that can be attributed to several factors:

  • Temperature Fluctuations: If the solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., room temperature or 4°C), the solubility of the compound may decrease, leading to crystallization.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote crystallization.[1] Once crystals form, they can be difficult to redissolve. It is highly recommended to aliquot your stock solution into single-use vials to avoid freeze-thaw cycles.

  • Water Absorption: As mentioned previously, if the container is not properly sealed, DMSO can absorb moisture from the atmosphere. This change in solvent composition can reduce the solubility of your compound and cause it to precipitate.[1]

  • Supersaturation: It is possible that your initial preparation resulted in a supersaturated solution. These solutions are thermodynamically unstable and can precipitate over time.[1]

To resolve this, you can try gently warming the solution while vortexing or sonicating to redissolve the crystals. If precipitation persists, it may be necessary to prepare a fresh, less concentrated stock solution.

Q4: I need to dilute my DMSO stock solution into an aqueous buffer for my experiment, but the compound precipitates. How can I prevent this?

A4: This is a very common issue when working with compounds that are sparingly soluble in water. The dramatic change in solvent polarity when diluting a DMSO stock into an aqueous buffer often causes the compound to crash out of solution. Here are several strategies to mitigate this:

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. For example, add a small amount of the aqueous buffer to the DMSO stock, vortex, and then add this mixture to the rest of the buffer.

    • Pre-spiking the Aqueous Buffer: Add a small amount of DMSO (equivalent to the final concentration in your assay) to the aqueous buffer before adding your compound stock. This can sometimes help to create a more favorable solvent environment for the compound.

  • Use a Co-solvent: In some cases, using a co-solvent in your final aqueous solution can help to maintain the solubility of your compound. Common co-solvents include ethanol, polyethylene glycol (PEG), or Tween 80. The choice of co-solvent will depend on the compatibility with your specific assay.

  • Decrease the Final Concentration: The most straightforward solution is often to lower the final concentration of the compound in the aqueous buffer to a level that is below its aqueous solubility limit.

Troubleshooting Workflow

Here is a visual guide to troubleshooting solubility issues with 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid in DMSO.

A troubleshooting workflow for solubility issues.

Key Properties

Property4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acidDimethyl Sulfoxide (DMSO)
Molecular Formula C12H17N3O2C2H6SO
Molecular Weight 235.28 g/mol 78.13 g/mol
Appearance Solid (likely)Colorless liquid
Key Functional Groups Carboxylic acid, Pyrimidine, PiperidineSulfoxide
General Solubility Expected to be soluble in polar aprotic solventsA polar aprotic solvent that dissolves a wide range of polar and nonpolar compounds.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts as needed for your desired concentration and volume.

  • Calculation:

    • Molecular Weight of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid = 235.28 g/mol

    • To make a 10 mM (0.010 mol/L) solution, you will need 0.010 moles per liter of solvent.

    • For 1 mL (0.001 L) of a 10 mM solution, you will need: 0.010 mol/L * 0.001 L = 0.00001 moles.

    • Mass required = 0.00001 moles * 235.28 g/mol = 0.0023528 g = 2.35 mg.

  • Procedure:

    • Accurately weigh 2.35 mg of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid into a sterile, dry vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the vial vigorously for 2-5 minutes.

    • Visually inspect the solution against a light source to ensure that no solid particles remain.

    • If undissolved solid is still present, proceed with sonication and/or gentle warming as described in the troubleshooting section.

    • Once fully dissolved, store the stock solution in single-use aliquots at -20°C or -80°C in tightly sealed vials.

References

Sources

Troubleshooting

optimizing reaction conditions for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid derivatives

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis and derivatization of 4-methyl-2-(piperidin-1-yl)pyrimidine-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists optimizing the synthesis and derivatization of 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

These pyrimidine scaffolds are highly valued in medicinal chemistry and agricultural sciences, frequently appearing in anti-cancer agents and environmentally friendly plant growth retardants[1][2]. However, the presence of the 4-methyl group introduces unique steric challenges, while the basic piperidine moiety complicates isolation. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-fidelity synthesis.

Mechanistic Synthesis Workflow

The assembly of 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxamides typically follows a three-stage sequence: Nucleophilic Aromatic Substitution ( SN​Ar ), basic saponification, and sterically-optimized amide coupling.

SynthesisWorkflow SM Ethyl 2-chloro-4-methyl pyrimidine-5-carboxylate SNAr Step 1: SNAr Piperidine / K2CO3 SM->SNAr Intermediate Ethyl 4-methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylate SNAr->Intermediate In-process: LC-MS Hydrolysis Step 2: Saponification KOH / MeOH Intermediate->Hydrolysis Acid 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid Hydrolysis->Acid pH 3.5-4.0 Coupling Step 3: Amide Coupling Amine / SOCl2 Acid->Coupling Product Target Derivative (Carboxamide) Coupling->Product Purification

Fig 1: Three-step synthesis workflow for 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxamides.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: SN​Ar Installation of the Piperidine Moiety

Objective: Displace the highly activated 2-chloro group with piperidine.

  • Causality: The electron-withdrawing pyrimidine nitrogens and the 5-ester group make the C2 position highly electrophilic. We use K2​CO3​ instead of an organic base (like TEA) because inorganic salts are easily filtered out, preventing the formation of soluble hydrochloride salts that complicate downstream extraction.

  • Procedure:

    • Dissolve Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add anhydrous K2​CO3​ (2.0 eq) and Piperidine (1.2 eq).

    • Stir the suspension at room temperature for 4 hours.

    • Validation Checkpoint: Sample 5 µL into MeOH for LC-MS. The characteristic 3:1 isotopic cluster of the chlorine atom must completely disappear, replaced by the [M+H]+ of the piperidinyl product.

    • Filter the mixture to remove inorganic salts. Dilute the filtrate with EtOAc and wash extensively with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na2​SO4​ and concentrate.

Protocol B: Saponification to the Carboxylic Acid

Objective: Hydrolyze the ethyl ester to yield the free pyrimidine-5-carboxylic acid.

  • Causality: Pyrimidine-5-carboxylic acids are relatively stable against decarboxylation compared to their 2- or 4-substituted counterparts. However, the basic piperidine nitrogen means the product will form a highly water-soluble zwitterion at neutral pH.

  • Procedure:

    • Dissolve the ester from Protocol A (1.0 eq) in Methanol (0.5 M).

    • Add 3M aqueous KOH (3.0 eq) and stir at room temperature overnight[3].

    • Evaporate the methanol in vacuo (do not heat above 40°C).

    • Redissolve the aqueous residue in a minimum amount of water and cool to 0°C.

    • Validation Checkpoint: Carefully titrate with 1M KHSO4​ while monitoring with a pH meter. A thick white precipitate will form exactly at the isoelectric point (typically pH 3.5–4.0). If you overshoot to pH < 2, the piperidine ring protonates, and the product will redissolve into the aqueous phase.

    • Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol C: Sterically-Optimized Amide Coupling (Acid Chloride Method)

Objective: Couple the sterically hindered acid with an amine to form a carboxamide.

  • Causality: The 4-methyl group creates severe steric hindrance adjacent to the 5-carboxylic acid. Standard bulky coupling reagents (like DCC or HATU) form massive active-ester intermediates that react sluggishly. Converting the acid to an acid chloride using SOCl2​ creates a minimal-footprint electrophile, drastically improving yields[1][3].

  • Procedure:

    • Suspend the pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous Toluene (0.3 M).

    • Add Thionyl Chloride ( SOCl2​ , 1.5 eq) and 1 drop of DMF (catalyst)[3].

    • Reflux for 2.5 hours.

    • Validation Checkpoint: The opaque suspension will turn into a clear, reddish-brown solution once the insoluble carboxylic acid fully converts to the soluble acid chloride.

    • Remove toluene and excess SOCl2​ in vacuo.

    • Redissolve the crude solid in anhydrous THF and cool to -78°C.

    • Add Triethylamine (3.0 eq) and the target Amine (1.0 eq). Stir for 30 mins at -78°C, then allow warming to room temperature for 1 hour[3].

    • Quench with 1:1 NaHCO3​ / CH2​Cl2​ , extract the organic layer, and purify via flash chromatography.

Quantitative Optimization Data

When selecting a coupling strategy for 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, empirical data dictates that the choice of reagent is highly dependent on the steric bulk of the incoming amine.

Coupling MethodReagents & ConditionsSteric ToleranceAvg. Yield (%)Key Observations
Carbodiimide DCC, DMAP, CH2​Cl2​ , RT, 18hLow45 - 60%Slow reaction due to 4-methyl clash. DCU byproduct is notoriously difficult to separate from pyrimidine products[1].
Uronium Salt HATU, DIPEA, DMF, RT, 12hModerate65 - 80%Better than DCC, but the HOAt-active ester is still bulky. High cost for scale-up.
Acid Chloride SOCl2​ , Toluene, Reflux -78°CHigh85 - 95%Recommended. Small electrophile easily overcomes 4-methyl hindrance. Fast and highly scalable[3].
Direct Carbonylation Pd(OAc)2​ , Ligand, CO gas, 110∘C High~75%Bypasses ester/hydrolysis entirely by starting from 5-bromopyrimidine, but requires specialized pressure vessels[4].

Troubleshooting & FAQ Desk

TroubleshootingLogic Issue Issue: Low Yield in Amide Coupling Check1 LC-MS Analysis of Crude Reaction Issue->Check1 Yes Unreacted Acid Remains Check1->Yes Pathway A No Acid Consumed, Impurities Formed Check1->No Pathway B Action1 Diagnosis: Steric Hindrance Action: Use SOCl2 Method Yes->Action1 Action2 Diagnosis: Degradation Action: Lower Temp / Change Base No->Action2

Fig 2: Diagnostic logic tree for resolving low yields during pyrimidine-5-carboxylic acid coupling.

Q: I am losing my product during the workup of the saponification step. The aqueous layer shows product by LC-MS, but nothing extracts into ethyl acetate. What is going wrong? A: You are dealing with a zwitterion. The piperidine ring ( pKa​≈10 ) and the carboxylic acid ( pKa​≈3−4 ) mean this molecule is highly polar. If you acidify the aqueous layer to pH 1-2 (standard practice for simple benzoic acids), the piperidine nitrogen becomes protonated, locking the molecule in the aqueous phase. You must carefully titrate the solution to exactly pH 3.5 - 4.0 using KHSO4​ to precipitate the neutral species[3].

Q: Can I use standard EDC/HOBt for the amide coupling? A: It is not recommended for the 4-methyl substituted pyrimidines. The methyl group at the C4 position creates significant steric shielding of the C5-carbonyl. EDC/HOBt will result in incomplete conversion even after 48 hours. Switch to the SOCl2​ / Toluene method (Protocol C) to generate the highly reactive, low-steric-profile acid chloride[3].

Q: My SN​Ar reaction with piperidine is generating multiple spots on TLC. How do I improve regioselectivity? A: If you are starting from a 2,4-dichloro pyrimidine derivative, SN​Ar will typically favor the C4 position over the C2 position. To ensure you only get the 2-(piperidin-1-yl) product, you must start with the commercially available Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate, where the C4 position is already blocked by the methyl group.

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methyl-2-(piperidin-1-yl)pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. We will address common challenges and provide practical, in-depth solutions in a direct question-and-answer format.

The subject analyte, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, presents a unique set of challenges for reversed-phase HPLC. Its structure contains both a basic piperidine and pyrimidine moiety, as well as a carboxylic acid group, making it amphoteric (zwitterionic). This characteristic means its charge state, and therefore its chromatographic behavior, is highly dependent on the mobile phase pH. This guide will provide the expertise to navigate these challenges effectively.

Section 1: Initial Method Development - A Practical Starting Point

Before troubleshooting, establishing a rational starting point is crucial. This section provides recommended initial conditions and system suitability protocols to ensure your instrumentation is performing optimally.

Analyte Characterization: Understanding the Molecule

Success in HPLC method development begins with understanding the analyte's physicochemical properties.

  • Structure: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Acidic group. At pH values significantly above its pKa, it will be deprotonated (-COO⁻), increasing polarity.

    • Piperidine & Pyrimidine Moieties: Basic nitrogen atoms. At pH values significantly below their pKa, they will be protonated, increasing polarity.

  • Implication: As an amphoteric compound, the mobile phase pH is the most critical parameter influencing its retention and peak shape. Controlling the pH with a suitable buffer is not optional, but mandatory for a reproducible method.[1][2][3]

Recommended Starting HPLC Conditions

This table provides a robust starting point for your method development. The goal is to operate at a low pH to protonate the basic nitrogens and suppress the interaction of these basic sites with the silica stationary phase, which is a primary cause of peak tailing.[4][5]

ParameterRecommended ConditionRationale & Expert Notes
HPLC Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µmA high-purity silica backbone minimizes residual silanols, which cause peak tailing with basic compounds.[5] A standard C18 phase provides good hydrophobic retention. Consider columns like Waters XBridge BEH C18 or Phenomenex Luna Omega Polar C18 for enhanced stability and performance with polar basics.[6]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidA low pH (pH ≤ 2.5) ensures the analyte's basic nitrogens are fully protonated, minimizing secondary interactions with the stationary phase.[5][7] Phosphate buffers are excellent for low UV detection and provide good buffering capacity in this pH range.[7]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency.[8] Methanol is a suitable alternative.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 80% A : 20% B) and adjust based on retention. A gradient (e.g., 5% to 95% B over 20 minutes) is useful for initial screening to determine the required solvent strength.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperatures can improve peak shape and reduce viscosity but ensure your column is stable at the chosen pH and temperature.[1]
Detection (UV) 225 nm or 255 nmPyrimidine derivatives typically have strong UV absorbance in this region.[9] Perform a UV scan of the analyte in the mobile phase to determine the optimal wavelength (λmax).
Injection Volume 5-10 µLKeep the volume low to prevent peak distortion.
Sample Diluent Mobile Phase or Water/ACN mixtureThe sample solvent should be as weak as or weaker than the mobile phase to avoid peak distortion. Dissolving the sample directly in the initial mobile phase is ideal.[10][11]
Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

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Caption: Troubleshooting decision tree for common HPLC issues.

Q1: My peak is tailing significantly. What is the cause and how do I fix it?

Answer:

Peak tailing is the most common problem for basic compounds like yours. A tailing factor greater than 1.5 can compromise integration and resolution.

  • Primary Cause: Secondary Interactions. The basic nitrogen atoms in your analyte can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][12] This "sticky" interaction holds back a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.

  • Solutions (in order of preference):

    • Control Mobile Phase pH: The most effective solution is to lower the mobile phase pH. By using a buffer at pH 2.5-3.0, you ensure that the surface silanol groups are protonated (neutral, Si-OH) and the basic groups on your analyte are fully protonated (positively charged, -NH+). This minimizes the unwanted ionic interaction.[4][5]

    • Use a High-Quality Column: Modern HPLC columns are made from high-purity silica and feature advanced end-capping technologies that shield most of the residual silanols. If you are using an older column, switching to one designed for good peak shape with basic compounds can solve the problem.[13]

    • Add a Competing Base (Use with Caution): Adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase was a traditional approach.[14][15] The TEA competes with the analyte for the active silanol sites. However, TEA can shorten column lifetime and is not suitable for LC-MS applications as it causes significant ion suppression.

Q2: My peak is fronting (looks like a shark fin). Why is this happening?

Answer:

Peak fronting, where the peak is asymmetric with a leading edge, is typically less common than tailing for this analyte but can occur.[16]

  • Primary Causes:

    • Column Overload: You may be injecting too much sample mass onto the column.[16] The stationary phase becomes saturated, and excess molecules travel through the column without being retained, eluting at the front of the peak.

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than your mobile phase (e.g., 80% aqueous), the sample band will not load onto the column head in a tight, focused band, leading to distortion.[10][11]

  • Solutions:

    • Reduce Sample Concentration/Volume: The simplest fix is to dilute your sample (e.g., by a factor of 10) or reduce the injection volume.[15][16] If the peak shape becomes symmetrical, you have confirmed mass overload.

    • Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.

Q3: My analyte has very little or no retention on a C18 column. How can I increase it?

Answer:

Poor retention occurs when the analyte is too polar for the reversed-phase system and has a stronger affinity for the mobile phase than the stationary phase.

  • Solutions:

    • Decrease Organic Modifier: The most straightforward approach is to decrease the percentage of the organic solvent (Mobile Phase B, e.g., Acetonitrile) in your mobile phase. This makes the mobile phase more polar, encouraging the analyte to interact more with the non-polar C18 stationary phase.[17]

    • Optimize pH for Retention: While low pH is excellent for peak shape, it also makes the molecule more polar (protonated bases). If peak shape is acceptable, you can cautiously increase the mobile phase pH (e.g., towards pH 4-6). As the pH increases, the carboxylic acid will become ionized (-COO⁻), but the basic groups will start to become deprotonated (neutral), making the overall molecule less polar and increasing retention.[2][3] This requires careful balancing against peak shape.

    • Consider Alternative Stationary Phases:

      • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This provides an alternative interaction mechanism and can improve retention for polar compounds.[18]

      • Hydrophilic Interaction Chromatography (HILIC): If your compound is extremely polar and still won't retain, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase.[19][20]

Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select the right buffer for my mobile phase?

Answer: A buffer is a solution that resists changes in pH. For reproducible retention times with ionizable compounds, using a buffer is essential.[17]

  • Rule of Thumb: Choose a buffer system whose pKa is within +/- 1 pH unit of your desired mobile phase pH. This is where the buffer has its maximum buffering capacity.

  • For Low pH (e.g., 2.5-3.5): Phosphate buffers (using phosphoric acid and its salt) are ideal. They have a pKa around 2.1, providing excellent capacity in this range.[7]

  • For Mid pH (e.g., 4-6): Acetate (pKa ~4.8) or formate (pKa ~3.8) buffers are common choices. These are also volatile, making them suitable for LC-MS applications.[7]

  • Concentration: A buffer concentration of 10-25 mM is usually sufficient. Higher concentrations can improve peak shape for basic compounds but may precipitate when mixed with high percentages of organic solvent.[17]

Protocol: Preparation of 1L of 20 mM Phosphate Buffer, pH 2.5
  • Weigh out ~2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and add it to a 1L beaker with ~950 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Place a calibrated pH meter into the solution.

  • Slowly add 85% Phosphoric Acid dropwise while stirring until the pH meter reads 2.5.

  • Transfer the solution to a 1L volumetric flask and add water to the mark.

  • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter before use to remove particulates and degas the solution.[21]

Q2: Which column chemistry is truly the best for this type of molecule?

Answer: While a standard C18 is a good starting point, the "best" column depends on the specific goals of your analysis (e.g., purity, quantitation).

  • Modern C18 (High-Purity, End-Capped): The workhorse for most applications. Offers good retention and, with proper mobile phase conditions (low pH), can provide excellent peak shape. This is the recommended first choice.

  • Polar-Embedded Phase: These columns offer different selectivity compared to C18. The embedded polar group can help to "shield" the analyte from residual silanols, potentially improving peak shape even at mid-range pH. They are also more stable in highly aqueous mobile phases.[18]

  • Phenyl-Hexyl Phase: The phenyl ring in this stationary phase can offer unique π-π interactions with the pyrimidine ring of your analyte, leading to different selectivity for related substances and impurities.

Q3: What are the best practices for sample preparation?

Answer: Clean samples and proper dissolution are key to method longevity and data quality.

  • Solubility Testing: First, determine the solubility of your compound in various potential diluents (e.g., water, methanol, acetonitrile, and mixtures).

  • Use a Weak Diluent: As a rule, your sample diluent should be weaker than or identical to the starting mobile phase. Injecting in a stronger solvent can cause severe peak distortion.[11]

  • Filtration: Always filter your sample after dissolution using a 0.45 µm or 0.22 µm syringe filter (choose a filter material, like PTFE or PVDF, that is compatible with your solvent) to remove any particulates that could clog the column or system.

  • Concentration: Ensure the sample concentration is within the linear range of the detector and does not cause mass overload, which leads to peak fronting.[16]

Section 4: Workflow Visualization

A systematic approach is key to efficient and successful method development. The following workflow illustrates the logical progression from initial setup to a finalized method.

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Method_Development_Workflow start 1. Analyte Characterization (pKa, Solubility, UV λmax) selection 2. Initial Method Selection start->selection screening 3. Scouting & Screening (Run broad gradient, test pH 2.5 & 6.8) selection->screening troubleshoot Troubleshoot Peak Shape & Retention Issues screening->troubleshoot optimization 4. Method Optimization (Fine-tune Gradient/Isocratic %, Flow Rate, Temp.) sst 5. System Suitability Test (Check Tailing, Precision, Resolution) optimization->sst troubleshoot->screening Re-screen troubleshoot->optimization Problem Solved sst->optimization Fail validation 6. Method Validation (ICH Guidelines) sst->validation Pass

Caption: Systematic workflow for HPLC method development.

References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Restek. (2014, March 27). [19]Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Axion Labs. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • LCGC. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? Retrieved from [Link]

  • JETIR. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Retrieved from [Link]

  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • Appchem. (n.d.). 2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Appchem. (n.d.). methyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • IJPRS. (n.d.). Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical vulnerabilities of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical vulnerabilities of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid .

This molecule presents a dual-stability challenge: the pyrimidine-5-carboxylic acid core is highly susceptible to spontaneous decarboxylation, while the piperidine moiety contains a tertiary amine vulnerable to oxidation. The following guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your API during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my API exhibit a loss of assay and generate a new chromatographic peak (M-44 Da) during room temperature storage? A: Your API is undergoing spontaneous decarboxylation. Pyrimidine-carboxylic acids are inherently unstable under thermal stress[1]. The adjacent nitrogen atoms in the pyrimidine ring withdraw electron density, stabilizing the transition state (often an ylide or zwitterionic intermediate). This drastically lowers the activation energy required for the loss of CO₂[1]. Diagnostic Tip: If your LC-MS shows a mass shift of -44 Da, decarboxylation is confirmed. To prevent this, the kinetic energy of the system must be lowered via strict cold storage (2-8°C)[2].

Q2: We are observing a +16 Da mass shift over time. How do we prevent this degradation pathway? A: A +16 Da shift indicates N-oxide formation. The piperidine ring features a tertiary amine that is highly vulnerable to auto-oxidation when exposed to atmospheric oxygen and light. Solution: You must eliminate the oxidative triggers. Store the compound under an inert atmosphere. We recommend an Argon overlay rather than Nitrogen, as Argon is denser and provides a more effective blanket over the solid API. Furthermore, always use amber vials to prevent photo-catalyzed oxidation.

Q3: What are the regulatory expectations for stability testing of this cold-stored API? A: To comply with global regulatory frameworks, you must follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines. For APIs requiring cold storage, the standard long-term testing condition is 5°C ± 3°C for a minimum of 12 months[3]. Accelerated testing must be conducted at 25°C ± 2°C / 60% RH for 6 months to evaluate the impact of short-term temperature excursions (e.g., during shipping)[3].

Part 2: Quantitative Data & Stability Matrix

To facilitate easy comparison of degradation kinetics and regulatory requirements, please refer to the structured data below.

Table 1: Degradation Kinetics & Mitigation Strategies
Degradation PathwayVulnerable Functional GroupPrimary TriggerKinetic Rate AcceleratorMitigation Strategy
Decarboxylation Pyrimidine-5-carboxylic acidThermal stressMoisture / Acidic pH2-8°C storage, Desiccant
N-Oxidation Piperidine (Tertiary Amine)Oxygen exposureUV/Vis LightArgon overlay, Amber vial
Hydrolysis Crystal LatticeHigh HumidityHygroscopic uptakeSealed PTFE containers
Table 2: ICH Q1A(R2) Stability Testing Matrix for Cold Storage APIs
Study TypeStorage ConditionMinimum Time PeriodRequired Testing Frequency
Long-Term 5°C ± 3°C12 Months0, 3, 6, 9, and 12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 Months0, 3, and 6 months

Part 3: Experimental Protocol: Self-Validating Stability Workflow

Do not rely on passive storage. The following step-by-step methodology ensures that your storage conditions actively prevent degradation and that your analytical readouts are self-validating.

Phase 1: Preparation and Packaging
  • Step 1: Aliquot into Type I Amber Glass.

    • Causality: Type I borosilicate glass prevents alkali leaching, which can catalyze base-mediated degradation. Amber glass blocks UV/Vis light, preventing photo-catalyzed N-oxidation of the piperidine ring.

  • Step 2: Argon Headspace Purging.

    • Causality: Argon is denser than ambient air and effectively displaces oxygen, halting the auto-oxidation of the tertiary amine. Seal immediately with PTFE-lined caps to prevent interaction between the API and standard elastomer septa.

Phase 2: Environmental Incubation
  • Step 3: Chamber Placement. Place primary batches in a qualified 5°C ± 3°C stability chamber, and secondary batches in a 25°C ± 2°C / 60% RH chamber[4].

    • Causality: This adheres strictly to ICH Q1A(R2) and USP <659> guidelines for APIs intended for cold storage, providing the necessary kinetic data to calculate a legally defensible shelf-life[4].

Phase 3: Self-Validating Analytical Testing (HPLC-UV/MS)
  • Step 4: System Suitability Test (SST) Spiking. At each time point (0, 3, 6, 12 months), analyze the sample alongside an SST mixture containing the intact API, a synthetic decarboxylated standard, and an N-oxide standard.

    • Self-Validation Mechanism:The protocol validates itself. If the analytical method cannot achieve baseline resolution between the intact API and the spiked degradation products in the SST, the run is automatically invalidated. This guarantees that a "100% stable" result is due to actual chemical stability, not a lack of analytical resolving power.

Part 4: Visualizing the Degradation Logic

The following logical workflow maps the specific environmental stressors to their respective degradation pathways and highlights the necessary mitigations.

G API 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid Stress1 Thermal / Aqueous Stress API->Stress1 Exposed to Stress2 Oxygen / Light Exposure API->Stress2 Exposed to Deg1 Decarboxylation (Loss of CO2) Stress1->Deg1 Induces Deg2 N-Oxidation (Piperidine Amine) Stress2->Deg2 Induces Mit1 Cold Storage (2-8°C) Desiccation Deg1->Mit1 Prevented by Mit2 Argon Overlay Amber Vials Deg2->Mit2 Prevented by

Degradation pathways of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid and mitigations.

References

  • A Comprehensive Pharmaceutical Cold Chain API Cold Storage Condition Comparison Guide Source: TrueCold Blog / USP <659> Packaging and Storage Requirements URL:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients Source: Single Use Support URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Coupling

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals struggling with low yields or failed amide couplings involving 4-Methyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals struggling with low yields or failed amide couplings involving 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid .

Scientist's Foreword: The Mechanistic Challenge

To troubleshoot a failing reaction, we must first understand the structural causality of the failure. 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid presents a dual-threat to standard amide coupling:

  • Severe Steric Shielding: The methyl group at the C4 position sits perfectly ortho to the C5-carboxylic acid. During activation, bulky intermediates (like the OBt-ester formed by EDC/HOBt) create massive steric congestion, physically blocking the incoming amine from attacking the carbonyl carbon.

  • Electronic Deactivation: The piperidine ring at the C2 position is electron-donating. Its nitrogen lone pair delocalizes into the pyrimidine ring via resonance, increasing electron density at the C5 position. This makes the activated carbonyl carbon less electrophilic than a standard aryl acid, requiring highly reactive intermediates to force the reaction forward.

Below is our validated troubleshooting framework to bypass these barriers.

Diagnostic Workflow

AmideCoupling Start Standard EDC/HOBt Coupling Failed Assess Assess Nucleophile (Amine Type) Start->Assess Aliphatic Aliphatic / Unhindered Amine Assess->Aliphatic Aniline Aniline / Hindered Amine Assess->Aniline HATU HATU / DIPEA (Polar Aprotic Solvent) Aliphatic->HATU AcylFluoride Acyl Fluoride Generation (BTFFH or TCFH/NMI) Aniline->AcylFluoride AcidChloride Acid Chloride Generation (Oxalyl Chloride / DMF) Aniline->AcidChloride HATU->AcylFluoride Yield < 50% Success Product Formed HATU->Success Yield > 50% Validate Self-Validation: Quench aliquot in MeOH Check LC-MS for Methyl Ester AcylFluoride->Validate AcidChloride->Validate Validate->Success Add Amine

Workflow for selecting amide coupling strategies for sterically hindered pyrimidine acids.

Comparative Reagent Performance Data

To guide your reagent selection, the following table summarizes the quantitative performance of various activation strategies when applied to ortho-hindered pyrimidine/aryl carboxylic acids reacting with moderate-to-poor nucleophiles[1],[2],.

Coupling StrategyActive IntermediateSteric Profile of IntermediateElectrophilicityTypical Yield (Hindered Acid)
EDC / HOBt OBt EsterVery BulkyModerate< 10% (Often fails)
HATU / DIPEA OAt EsterBulkyHigh (Neighboring Group Effect)30% - 50%
BTFFH / DIPEA Acyl FluorideMinimal (Small VdW Radius)Very High75% - 95%
Oxalyl Chloride Acid ChlorideMinimalExtremely High70% - 90%

Troubleshooting FAQs

Q: Why did my standard EDC/HOBt or DCC coupling fail completely? A: The failure is a direct result of transition-state congestion. Carbodiimides like EDC and DCC generate an O-acylisourea intermediate, which is then trapped by HOBt to form an OBt-active ester. The 1-hydroxybenzotriazole (OBt) group is exceptionally bulky. When flanked by the C4-methyl group of your pyrimidine, the steric bulk physically prevents the amine nucleophile from reaching the optimal Bürgi-Dunitz trajectory for attack. The reaction stalls, and the intermediate eventually hydrolyzes back to the starting material.

Q: If I am coupling a simple, unhindered primary aliphatic amine, what is the most efficient upgrade from EDC? A: Upgrade to HATU with a non-nucleophilic base like DIPEA[3]. While HATU still forms a bulky ester (OAt), the nitrogen atom in the pyridine ring of the HOAt leaving group provides a powerful "neighboring group effect." It acts as an intramolecular hydrogen-bond acceptor, anchoring the incoming amine and accelerating the nucleophilic attack sufficiently to overcome moderate steric hindrance.

Q: I am trying to couple an aniline (electron-deficient) or a highly hindered secondary amine. HATU failed. What is the next logical step? A: You must pivot to Acyl Fluoride generation using reagents like BTFFH or TCFH/NMI[1],[2]. Acyl fluorides are the premier solution for this specific molecular profile. The fluorine atom has a van der Waals radius (1.47 Å) nearly identical to hydrogen (1.20 Å). This creates a highly electrophilic carbonyl carbon with virtually zero added steric bulk, allowing even poor nucleophiles to attack the C5 position despite the adjacent C4-methyl group. Furthermore, acyl fluorides are uniquely resistant to hydrolysis, allowing you to heat the reaction up to 80 °C without destroying the activated intermediate[1].

Q: What base and solvent system should I use for sterically hindered couplings? A: Avoid standard triethylamine (TEA) if possible, as it can sometimes act as a competing nucleophile or fail to fully deprotonate the intermediate salts in congested environments. Use DIPEA (N,N-Diisopropylethylamine) or TMP (2,2,6,6-tetramethylpiperidine). For solvents, highly polar aprotic solvents like anhydrous DMF, DMAc, or NMP are required to stabilize the highly charged, high-energy transition states inherent to sterically hindered couplings[2],[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure you do not waste valuable amine on a failed activation step.

Protocol A: Acyl Fluoride Coupling via BTFFH (Recommended for Anilines/Hindered Amines)

This protocol leverages the small steric profile and thermal stability of acyl fluorides[1].

  • Activation: In an oven-dried vial under nitrogen, dissolve 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DCM or DMF (2.0 mL).

  • Base Addition: Add DIPEA (4.5 equiv). Stir for 5 minutes.

  • Fluorination: Add BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate) (1.5 equiv) in one portion. Stir at room temperature for 30–60 minutes.

  • Self-Validation Checkpoint: Do not proceed blindly. Extract a 5 µL aliquot and quench it into 100 µL of anhydrous methanol containing 1% DIPEA. Analyze via LC-MS. You must observe the quantitative formation of the methyl ester (indicating the acyl fluoride was successfully formed and reacted with MeOH). If unreacted acid remains, extend activation time.

  • Coupling: Once activation is confirmed, add the target amine (1.1 equiv).

  • Thermal Shift: Seal the vial and heat to 80 °C (conventional heating or microwave) for 12–24 hours. The thermal stability of the acyl fluoride allows this extended heating without degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated NaHCO₃, 1M HCl (if the product is not highly basic), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Generation via Oxalyl Chloride (The Brute-Force Method)

Use this when specialized fluorinating reagents are unavailable[2].

  • Suspension: Suspend the pyrimidine carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) under an inert atmosphere at 0 °C.

  • Catalysis: Add exactly 1 drop (approx. 0.05 equiv) of anhydrous DMF. Mechanistic note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent.

  • Chlorination: Dropwise, add Oxalyl Chloride (1.5 equiv). Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Maturation: Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (typically 1–2 hours). The suspension should become a clear solution.

  • Solvent Swap (Critical Step): Concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl. Failure to do this will result in the oxalyl chloride reacting with your amine to form oxamides.

  • Self-Validation Checkpoint: Dissolve a trace amount of the crude solid in MeOH/TEA and check LC-MS for the methyl ester mass.

  • Coupling: Redissolve the crude acid chloride in anhydrous THF or DCM (5.0 mL). Cool to 0 °C. Dropwise, add a solution of your amine (1.1 equiv) and DIPEA (3.0 equiv) in THF (2.0 mL).

  • Completion: Stir for 2–16 hours at room temperature, then quench with saturated aqueous NH₄Cl and extract with DCM.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. rsc.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid vs other pyrimidine derivatives in drug design

The pyrimidine ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. When functionalized with a carboxylic acid at the C5 positi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrimidine ring is one of the most privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. When functionalized with a carboxylic acid at the C5 position, the scaffold gains a highly versatile vector for target engagement. This guide provides an in-depth comparative analysis of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid against other prominent pyrimidine-5-carboxylic acid derivatives, detailing their structure-activity relationships (SAR), pharmacological targeting, and the experimental workflows used to validate their efficacy.

Structural Rationale & Comparative Pharmacodynamics

The biological activity of pyrimidine-5-carboxylic acid derivatives is dictated by the steric and electronic properties of the substitutions at the C2, C4, and C6 positions, as well as the functionalization of the C5-carboxylate itself.

A. 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
  • Structural Profile: The introduction of a piperidine ring at the C2 position creates a bulky, lipophilic domain. The C4-methyl group provides additional steric shielding, while the C5-carboxylic acid remains available for salt-bridge formation or hydrogen bonding.

  • Pharmacological Niche: This specific derivative is primarily utilized as a potent modulator of eukaryotic cell cycle and cellular growth pathways. In comparative biological models, it acts as a species-specific growth retardant, significantly inhibiting cellular elongation and proliferation[1].

  • Causality in Design: The highly lipophilic piperidine ring enhances cellular membrane permeability compared to more polar analogs, allowing for rapid intracellular accumulation and sustained engagement with intracellular growth-regulatory targets.

B. 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
  • Structural Profile: Replacing the C2-piperidine with a morpholine ring introduces an oxygen atom, which acts as a hydrogen-bond acceptor.

  • Pharmacological Niche: This subtle bioisosteric replacement lowers the partition coefficient (LogP). Experimental data shows that the morpholine derivative exhibits a 10–20% reduction in growth-inhibitory potency compared to the piperidine analog[1].

  • Causality in Design: The increased hydrophilicity alters the compound's solvation shell and target residence time, demonstrating how a single heteroatom substitution at C2 can fine-tune the pharmacokinetic profile and dampen off-target toxicity.

C. Pyrimidine-5-carboxamide Derivatives (Kinase Inhibitors)
  • Structural Profile: Converting the C5-carboxylic acid into a carboxamide, coupled with aryl or amino substitutions at C2/C4, fundamentally shifts the target class from general growth modulators to specific kinase inhibitors.

  • Pharmacological Niche: These derivatives (e.g., SIKs-IN-1) are potent inhibitors of Salt-Inducible Kinases (SIK1/2). They act as molecular switches in inflammatory bowel disease (IBD) by driving macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype[2].

D. 2,4,6-Trisubstituted Pyrimidine-5-carboxylic acids (Nuclear Receptor Agonists)
  • Structural Profile: Retaining the C5-carboxylic acid while introducing bulky thioether or methylthio groups at C2, C4, and C6 directs the scaffold toward nuclear receptors.

  • Pharmacological Niche: Compounds in this class (e.g., Compound 50) are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) partial agonists. Unlike full agonists (e.g., Rosiglitazone) that bind the AF-2 site and cause severe edema, these pyrimidine derivatives engage distinct hydrogen-bond networks, offering comparable antidiabetic efficacy with a vastly improved safety profile[3].

Quantitative Data Comparison

The following table synthesizes the physicochemical properties and primary pharmacological metrics of these pyrimidine derivatives based on established literature standards.

Compound Class / DerivativeC2 SubstitutionC5 Functional GroupTarget / MechanismPrimary Efficacy MetricLogP (Est.)
4-Methyl-2-(piperidin-1-yl)... Piperidin-1-ylCarboxylic AcidCell Growth Pathways30–43% Growth Inhibition[1]High (~2.8)
4-Methyl-2-(morpholin-4-yl)... Morpholin-4-ylCarboxylic AcidCell Growth Pathways13–22% Growth Inhibition[1]Med (~1.9)
Pyrimidine-5-carboxamides Aryl/Alkyl AminoCarboxamideSIK1/2 KinaseIC₅₀ < 10 nM (Kinase Assay)[2]Med (~2.5)
2,4,6-Trisubstituted Pyrimidines MethylthioCarboxylic AcidPPARγ ReceptorEC₅₀ ~ 0.5 µM (Partial Agonism)[3]High (~3.5)

Mechanistic & Workflow Visualizations

SIK_Pathway Inhibitor Pyrimidine-5-carboxamide (SIK Inhibitor) SIK Salt-Inducible Kinases (SIK1/2) Inhibitor->SIK ATP-competitive Inhibition Macrophage Macrophage Polarization SIK->Macrophage Phosphorylation Cascade IL10 IL-10 Upregulation (Anti-inflammatory M2) Macrophage->IL10 Drives IL12 IL-12 Downregulation (Pro-inflammatory M1) Macrophage->IL12 Suppresses

Fig 1: Mechanism of SIK inhibition by pyrimidine-5-carboxamides driving macrophage polarization.

Assay_Workflow Core Pyrimidine Scaffold Synthesis Deriv C2/C5 Derivatization Core->Deriv Primary Primary Screen (ADP-Glo / TR-FRET) Deriv->Primary Orthogonal Orthogonal Validation (Cellular Cytokine Profiling) Primary->Orthogonal Hits (IC50 < 100nM) Lead Lead Selection (In Vivo Efficacy) Orthogonal->Lead Confirmed Causality

Fig 2: Self-validating high-throughput screening (HTS) workflow for pyrimidine derivatives.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these pyrimidine derivatives requires robust, self-validating experimental protocols. Below are the standard methodologies utilized to differentiate the pharmacological profiles of these compounds.

Protocol A: In Vitro Kinase Profiling (ADP-Glo Assay for SIK Inhibitors)
  • Objective: To quantify the ATP-competitive inhibition of SIK1/2 by pyrimidine-5-carboxamides.

  • Causality behind the choice: The ADP-Glo assay is selected over radiometric assays because it universally measures ADP production (a direct byproduct of kinase activity) with a high signal-to-background ratio, eliminating the regulatory constraints of ³²P-ATP while maintaining nanomolar sensitivity.

  • Self-Validating System:

    • Positive Control: Staurosporine (a pan-kinase inhibitor) ensures the assay components are functional.

    • Negative Control: A kinase-dead SIK mutant establishes the baseline luminescence, ensuring the signal is strictly dependent on active target phosphorylation.

  • Step-by-Step Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the pyrimidine derivative in DMSO (final assay concentration of DMSO must not exceed 1% to prevent protein denaturation).

    • Incubate the compound with recombinant SIK1/2 enzyme and the specific peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature to allow for equilibrium binding.

    • Initiate the reaction by adding ultra-pure ATP (at the predetermined Kₘ value for the specific kinase) and incubate for 60 minutes.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Nuclear Receptor Binding (TR-FRET Assay for PPARγ Agonists)
  • Objective: To validate the binding affinity of 2,4,6-trisubstituted pyrimidine-5-carboxylic acids to the PPARγ ligand-binding domain.

  • Causality behind the choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because lipophilic pyrimidine derivatives often exhibit auto-fluorescence. The time-delayed measurement in TR-FRET completely bypasses this transient background noise, ensuring the signal is solely derived from the target interaction.

  • Self-Validating System:

    • Benchmark Control: Rosiglitazone is run in parallel. A true partial agonist (like Compound 50) will plateau at a lower maximum efficacy (E_max) compared to Rosiglitazone, validating its partial agonism profile[3].

  • Step-by-Step Methodology:

    • Express and purify the GST-tagged PPARγ ligand-binding domain (LBD).

    • In a 384-well plate, combine the GST-PPARγ LBD, a terbium-labeled anti-GST antibody (FRET donor), and a fluorescently labeled coactivator peptide (FRET acceptor).

    • Introduce the pyrimidine-5-carboxylic acid derivative. If the compound binds and induces the active receptor conformation, the coactivator peptide is recruited, bringing the donor and acceptor into close proximity.

    • Excite the sample at 340 nm and measure emission at 520 nm (acceptor) and 495 nm (donor) after a 100-microsecond delay.

    • Calculate the emission ratio (520/495) to determine the binding affinity (K_d) and maximum activation plateau.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone. Journal of Medicinal Chemistry.
  • USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS. Semantic Scholar.

Sources

Comparative

mass spectrometry validation of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid

Comparative Mass Spectrometry Validation of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid: A Mechanistic Guide Introduction 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 924872-01-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Validation of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid: A Mechanistic Guide

Introduction

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 924872-01-5) is a highly versatile pyrimidine derivative. It is increasingly recognized for its utility as an 1[1] in agricultural science and as a privileged scaffold in pharmaceutical drug discovery. Accurate quantification of this compound in complex biological or environmental matrices requires robust analytical methodologies.

This guide provides an in-depth comparative analysis of its Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation. We objectively evaluate its ionization and fragmentation behavior against two structural analogs: 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (the des-methyl analog) and 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (the morpholine analog).

Mechanistic Causality in Ionization and Fragmentation

To develop a highly sensitive assay, one must first understand the physicochemical properties dictating gas-phase ion chemistry. Pyrimidine derivatives typically exhibit strong responses in positive Electrospray Ionization (ESI+) due to the basicity of the ring nitrogens.

Why ESI+ over ESI-? Although the C5-carboxylic acid group allows for deprotonation in ESI-, the presence of the piperidine ring introduces a highly basic tertiary amine character. In an acidic mobile phase (e.g., 0.1% formic acid), this nitrogen is readily protonated, yielding a highly stable [M+H]+ precursor ion at m/z 222.1.

The Role of the 4-Methyl Group: Comparing the target compound to its des-methyl analog, the electron-donating inductive effect of the C4-methyl group increases the electron density on the adjacent pyrimidine nitrogen. This subtle electronic shift enhances proton affinity, resulting in a measurable increase in ionization efficiency and a lower Limit of Quantification (LOQ).

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the molecule undergoes2[2]. The primary fragmentation pathway involves the decarboxylation of the C5-carboxylic acid (loss of CO2​ , 44 Da), yielding a highly abundant product ion at m/z 178.1. A secondary pathway involves the cleavage of the piperidine ring, generating a qualifier ion at m/z 139.0.

MS_Fragmentation M [M+H]+ m/z 222.1 (Precursor) F1 [M+H - H2O]+ m/z 204.1 M->F1 -H2O F2 [M+H - CO2]+ m/z 178.1 (Quantifier) M->F2 -CO2 F3 [M+H - C5H10N]+ m/z 139.0 (Qualifier) M->F3 -Piperidine F1->F2 -CO

Proposed ESI+ fragmentation pathway for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

Comparative Performance Data

To objectively evaluate the analytical performance of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, we compared its MS parameters and sensitivity limits against two structural alternatives under identical LC-MS/MS conditions. The morpholine analog, while structurally similar, exhibits higher polarity, leading to earlier chromatographic elution and increased susceptibility to matrix suppression.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Optimal CE (eV)LOQ (ng/mL)
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid 222.1178.1 ( −CO2​ )139.0 (-Piperidine)25 / 350.5
2-(piperidin-1-yl)pyrimidine-5-carboxylic acid 208.1164.1 ( −CO2​ )125.0 (-Piperidine)22 / 321.2
4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid 224.1180.1 ( −CO2​ )139.0 (-Morpholine)28 / 380.8

Data Interpretation: The target compound achieves the lowest LOQ (0.5 ng/mL). The lipophilicity of the piperidine ring combined with the electron-donating methyl group ensures optimal retention on a C18 column (bypassing early-eluting matrix interferents) and maximizes ESI+ protonation.

Self-Validating Experimental Methodology

A core tenet of modern bioanalysis is the implementation of self-validating systems. A protocol is only as reliable as its internal controls. The following workflow integrates criteria from the3[3] to ensure continuous data integrity, accuracy, and precision.

Workflow A Matrix Spiking B Protein Precipitation A->B C UHPLC Separation B->C D ESI+ Ionization C->D E MRM Detection D->E

Self-validating LC-MS/MS workflow ensuring regulatory compliance and data integrity.

Step-by-Step Protocol

1. Matrix Matching and Internal Standard (IS) Integration

  • Causality: To correct for matrix-induced ion suppression or enhancement, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked into every sample before extraction. If a SIL-IS is unavailable, the morpholine analog can serve as a structural IS.

  • Action: Spike 10 µL of IS working solution (500 ng/mL) into 50 µL of blank matrix, calibration standards, and unknown samples.

2. Protein Precipitation (Extraction)

  • Causality: Acetonitrile (ACN) is selected over methanol because it yields a denser protein pellet and provides better recovery for moderately lipophilic pyrimidine-carboxylic acids.

  • Action: Add 150 µL of cold ACN (4°C) to the sample. Vortex for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

3. Chromatographic Separation

  • Causality: A sub-2 µm C18 column is utilized to achieve ultra-high-performance liquid chromatography (UHPLC) resolution. The mobile phase consists of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B). The acidic modifier ensures the carboxylic acid remains protonated (neutral) while the piperidine nitrogen is ionized, optimizing peak shape and preventing secondary interactions with residual silanols.

  • Action: Inject 2 µL of the supernatant. Run a gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

4. System Suitability and Acceptance Criteria

  • Causality: A self-validating system requires real-time performance checks to prevent batch failure.

  • Action: Ensure the signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is ≥ 5. The accuracy of Quality Control (QC) samples must fall within ±15% of the nominal concentration (±20% at LLOQ)[3].

Conclusion

The demonstrates superior ionization efficiency and lower quantification limits compared to its des-methyl and morpholine analogs. By leveraging the proton affinity of the piperidine-pyrimidine scaffold and adhering to a self-validating extraction and detection protocol, researchers can achieve robust, regulatory-compliant analytical data.

Sources

Validation

Comparative Efficacy Guide: 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid vs. Analogues in Agrochemical Applications

The development of synthetic organic compounds as environmentally friendly plant growth regulators (PGRs) is a critical area of agrochemical and botanical research. Among these, pyrimidine-5-carboxylic acid derivatives h...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of synthetic organic compounds as environmentally friendly plant growth regulators (PGRs) is a critical area of agrochemical and botanical research. Among these, pyrimidine-5-carboxylic acid derivatives have emerged as highly potent, low-concentration modulators of plant morphology.

This guide provides an objective, data-driven comparison between 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (the piperidine analogue) and its primary structural alternative, 4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid (the morpholine analogue). Designed for agrochemical researchers and formulation scientists, this document evaluates their comparative efficacy, structural-activity relationships (SAR), and standardized experimental workflows.

Mechanistic Overview & Species-Specific Modulation

Unlike traditional broad-spectrum herbicides, pyrimidine-5-carboxylic acid analogues act as synthetic auxin biomimetics with paradoxical, species-dependent signaling pathways 1.

In specific ornamental plants (e.g., Salvia splendens), these compounds act as potent growth retardants by inhibiting cell elongation pathways. Conversely, in species like Tagetes patula (marigold) and woody shrubs of the Rhododendron genus, the exact same compounds act as profound growth stimulants, increasing both seed germination rates and overall seedling height 2.

Pathway Compound 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid Receptor Species-Specific Phytohormone Receptors Compound->Receptor Seed Imbibition (18h) Pathway1 Inhibitory Signaling (Salvia splendens) Receptor->Pathway1 Antagonistic Action Pathway2 Stimulatory Signaling (Rhododendron spp.) Receptor->Pathway2 Agonistic Action Result1 Growth Retardation (-30% to -43% Height) Pathway1->Result1 Phenotypic Expression Result2 Growth Stimulation (+13% to +48% Height) Pathway2->Result2 Phenotypic Expression

Species-specific signaling pathways of pyrimidine-5-carboxylic acid analogues.

Comparative Efficacy Data

The efficacy of these compounds is highly dependent on the heterocyclic substitution at the 2-position of the pyrimidine ring. The replacement of the morpholine ring with a piperidine ring significantly alters the compound's biological activity, consistently yielding stronger phenotypic responses at identical concentrations.

Table 1: Inhibitory Efficacy on Salvia splendens (Scarlet Sage)

Data reflects the percentage decrease in seedling height compared to the untreated control group.

CompoundConcentrationPhenotypic EffectEfficacy (Height Reduction)
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid 0.01% - 0.1%Growth Retardant-30.4% to -43.7%
4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid0.01% - 0.05%Growth Retardant-13.3% to -22.2%
Table 2: Stimulatory Efficacy on Rhododendron Species

Data reflects the percentage increase in seedling height compared to the untreated control group.

CompoundTarget SpeciesConcentrationEfficacy (Height Increase)Germination Impact
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Rh. ledebourii0.01% - 0.1%+13.3% to +33.5% +5% to +7%
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid Rh. smirnowii0.01% - 0.1%+29.6% to +48.1% +5% to +10%

Structural Activity Relationship (SAR) Insights

Why does the piperidine analogue demonstrate nearly double the inhibitory efficacy (up to 43.7% reduction) compared to the morpholine analogue (max 22.2% reduction) in Salvia splendens?

The causality lies in lipophilicity and receptor affinity . The morpholine ring contains an oxygen heteroatom, which increases the molecule's polarity and decreases its overall partition coefficient (LogP). Conversely, the piperidine ring consists entirely of hydrophobic methylene groups, granting the molecule a higher lipophilicity. This enhanced lipophilic character facilitates superior penetration through the lipid-rich seed testa during the imbibition phase and improves binding affinity within the hydrophobic pockets of target phytohormone receptors, driving a more robust downstream signaling cascade.

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure reproducibility and eliminate environmental confounding variables, the following 42-day self-validating protocol must be utilized for phenotypic evaluation of pyrimidinecarboxylic acids 1.

Step 1: Aqueous Suspension & Seed Imbibition
  • Procedure: Prepare water suspensions of the target compounds at precise concentrations of 0.01%, 0.05%, and 0.1%. Submerge the seeds in the suspension for exactly 18 hours prior to sowing. Include a pure water control group.

  • Causality: The 18-hour timeframe is critical. It provides sufficient duration for complete seed imbibition, allowing the lipophilic pyrimidine core to penetrate the seed coat and reach the embryo without inducing hypoxic stress or seed rot, which would skew germination viability data.

Step 2: Germination & Environmental Hardening
  • Procedure: Transfer seeds to a controlled greenhouse environment. On day 30, subject the seedlings to a 12-day preliminary hardening phase (gradual exposure to external ambient conditions).

  • Causality: Hardening acts as an internal self-validating control mechanism. It standardizes the seedlings' baseline stress responses, isolating the morphological effects of the chemical retardant/stimulant from environmental noise (e.g., temperature fluctuations or wind stress) prior to field transplantation.

Step 3: Field Transplantation & Statistical Validation
  • Procedure: On the 42nd day, transplant the hardened seedlings to the field. Measure final seedling height and calculate the power of influence using Snedecor's one-way analysis of variance (ANOVA).

  • Causality: Utilizing Snedecor's F-distribution ensures that the observed phenotypic variations (height decrease or increase) are statistically significant ( p<0.05 ) and directly attributable to the specific concentration of the pyrimidinecarboxylic acid, rather than natural biological variance.

References

  • Vostrikova, T. V., Kalaev, V. N., Potapov, A. Y., & Shikhaliev, K. S. "USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS." Semantic Scholar / ResearchGate.
  • Vostrikova, T. V., et al. "Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv." Acta agriculturae Slovenica.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid by LC-MS

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies mandate rigorous characterization of APIs, including the identification and quantification of any impurities.[1] The compound at the center of our discussion, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, is a heterocyclic molecule with structural features that present a distinct analytical challenge. Its pyrimidine core is a common scaffold in pharmacologically active molecules, making the development of robust analytical methods for this class of compounds broadly applicable.[2][3]

This guide provides a comparative analysis of liquid chromatography-mass spectrometry (LC-MS) strategies for the purity validation of this molecule. We will move beyond rote protocols to dissect the underlying chemical principles that govern our methodological choices, ensuring a "fit-for-purpose" analytical system as mandated by international guidelines.[4][5]

The Analytical Challenge: Unpacking the Molecule's Chemistry

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid possesses two key functional groups that dictate its chromatographic behavior: a polar carboxylic acid and basic nitrogen atoms within the pyrimidine and piperidine rings. This dual nature makes it a zwitterionic-capable compound, leading to several analytical hurdles:

  • Poor Retention in Standard Reversed-Phase LC (RPLC): The hydrophilic carboxylic acid group limits the compound's interaction with non-polar stationary phases (like C18), often causing it to elute near or in the solvent front.

  • Peak Tailing: The basic nitrogen atoms can engage in secondary ionic interactions with acidic silanol groups present on the surface of silica-based columns, resulting in asymmetric, tailing peaks.

  • Complex Impurity Profile: Synthesis of pyrimidine derivatives can involve multi-step reactions, potentially generating a variety of byproducts, including isomers, starting material residues, and adducts.[6][7]

Our objective is to develop a separation method that not only retains and resolves the main compound from potential impurities but also provides a robust and reproducible system suitable for validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][8]

Comparative Analysis of LC Methodologies

The selection of the chromatographic mode is the most critical decision in this process. We will compare two primary techniques: a modified Reversed-Phase Liquid Chromatography (RPLC) approach and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Modified Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the workhorse of pharmaceutical analysis.[1] For a polar, ionizable compound like ours, standard RPLC conditions are insufficient. However, modifications can significantly improve performance. The primary strategy is to suppress the ionization of the carboxylic acid group by lowering the mobile phase pH with an acid like formic acid or acetic acid. This protonates the carboxylate, making the molecule less polar and enhancing its retention on the C18 stationary phase.

Causality Behind the Choice: Using a low pH mobile phase (e.g., pH 2.5-3.5) serves a dual purpose: it neutralizes the carboxylic acid to increase hydrophobic retention while ensuring the basic nitrogens are protonated, which can improve peak shape by minimizing interactions with silanols. Volatile buffers like ammonium formate or ammonium acetate are ideal as they are fully compatible with mass spectrometry.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for separating polar and hydrophilic compounds that are poorly retained in RPLC.[9][10][11] The technique utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.

Causality Behind the Choice: For our target molecule, the polar carboxylic acid group provides a strong anchor for HILIC retention. The elution order in HILIC is generally the inverse of RPLC. A significant advantage of HILIC is the use of high organic content mobile phases, which promotes more efficient desolvation and ionization in the MS source (especially ESI), often leading to a substantial increase in sensitivity.[10][11]

Experimental Protocols and Workflows

The following protocols are designed as robust starting points for method development and validation.

Overall Analytical Workflow

The process from sample to final purity value follows a structured path. This workflow ensures that each step is controlled and documented, which is essential for regulatory compliance.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation prep Weigh & Dissolve Reference Standard & Sample filter Filter through 0.22 µm Syringe Filter prep->filter lc_separation LC Separation (RPLC or HILIC) filter->lc_separation ms_detection MS Detection (Full Scan & MS/MS) lc_separation->ms_detection integration Peak Integration & Identification ms_detection->integration validation Method Validation (ICH Q2(R2)) integration->validation report Purity Calculation & Reporting validation->report

Caption: General workflow for purity validation by LC-MS.

Protocol 1: Modified RPLC-MS Method
  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent HRMS.

  • Ionization Mode: ESI Positive.

  • Gas Temperature: 325 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Scan Range: m/z 100-1000.

Protocol 2: HILIC-MS Method
  • LC System: Same as RPLC.

  • Column: Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, 0.1% Formic Acid in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Formate, 0.1% Formic Acid in 50:50 Acetonitrile:Water.

  • Gradient: 0% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System & Parameters: Same as RPLC.

Performance Comparison and Data

To objectively compare these methods, we evaluate key chromatographic performance metrics. The data presented below is illustrative of typical results expected for this type of analysis.

Performance MetricModified RPLC MethodHILIC MethodRationale & Objective
Retention Factor (k') 2.54.8Measures retention. A k' between 2-10 is ideal for robust separation.
Peak Asymmetry 1.31.1Measures peak shape. An ideal value is 1.0; <1.5 is acceptable.
Resolution (Rs) 2.23.5Measures separation between the main peak and a closely eluting impurity. Rs > 2.0 is desired.
S/N (at 0.05% level) 50250Indicates sensitivity. Higher is better for detecting low-level impurities.
Linearity (R²) 0.99920.9998Measures the correlation of response to concentration. R² > 0.999 is preferred.

As the table demonstrates, the HILIC method is expected to provide superior retention, peak shape, resolution, and sensitivity for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. The high organic mobile phase in HILIC enhances the ESI-MS response, leading to a significant gain in signal-to-noise.[11]

Mass Spectrometry Insights: Identification and Characterization

High-Resolution Mass Spectrometry (HRMS) is indispensable for this work. It allows for the determination of the exact mass of the parent compound and its impurities, enabling the calculation of elemental formulas.[1][13]

  • Parent Ion: The expected protonated molecule [M+H]⁺ for C₁₂H₁₇N₃O₂ has a calculated monoisotopic mass of 236.1448. HRMS should confirm this mass with <5 ppm error.

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) helps confirm the structure. The pyrimidine ring and its substituents have characteristic fragmentation patterns.[14][15][16][17] Common fragmentation pathways would involve cleavage at the piperidine ring, loss of CO₂ from the carboxylic acid, and cleavages within the pyrimidine ring itself. These fragmentation patterns are crucial for distinguishing between isomers and identifying unknown impurities.

Method Validation: The Self-Validating System

Once the optimal method (HILIC, in this case) is developed, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[4][5][18]

Method Validation Decision Logic

Validation_Logic cluster_core Core Validation Parameters cluster_limits Limit & Robustness start Developed HILIC-MS Method specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Varying Conditions) lod_loq->robustness end_node Validated Method robustness->end_node

Sources

Validation

benchmarking 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid in receptor ligand binding

Benchmarking 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid in Receptor Ligand Binding: A Comparative Guide Executive Summary In the landscape of structural biology and agrochemical drug development, pyrimidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid in Receptor Ligand Binding: A Comparative Guide

Executive Summary

In the landscape of structural biology and agrochemical drug development, pyrimidine-5-carboxylic acids serve as highly privileged scaffolds. Among these, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 924872-01-5)[1] has emerged as a potent, species-specific receptor ligand. This guide objectively benchmarks its performance against its morpholine structural analog, detailing the physicochemical rationale, comparative binding efficacy, and self-validating experimental protocols required to evaluate its role as a targeted bioregulator[2].

Structural Rationale & Scaffold Comparison

The efficacy of a small-molecule ligand is dictated by its ability to engage the target receptor's binding pocket through a balance of hydrogen bonding, steric fit, and hydrophobic interactions.

The core pyrimidine-5-carboxylic acid scaffold provides a rigid, planar architecture with excellent hydrogen-bond accepting capabilities (via the pyrimidine nitrogens) and donating capabilities (via the carboxylic acid). However, the critical differentiator in binding affinity arises from the substitution at the 2-position:

  • The Piperidine Variant (4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid): The inclusion of a piperidine ring introduces a highly lipophilic, non-planar aliphatic moiety. This enhances the ligand's ability to penetrate lipid-rich biological barriers (such as seed coats) and anchor deeply into the hydrophobic sub-pockets of target phytohormone receptors[2].

  • The Morpholine Alternative (4-Methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid): Replacing the piperidine's methylene group with an oxygen atom (morpholine) increases the ligand's polarity and decreases its overall lipophilicity. While this can improve aqueous solubility, it demonstrably weakens the hydrophobic interactions within the receptor pocket, leading to reduced phenotypic efficacy[2].

Quantitative Benchmarking: Ligand Efficacy in Target Assays

To objectively compare the binding efficacy of these ligands, researchers utilize in vivo morphometric assays on Salvia splendens (Scarlet Sage). In this model, the ligands act as receptor antagonists, leading to measurable growth retardation[2].

Table 1: Comparative Efficacy of Pyrimidine-5-Carboxylic Acid Derivatives

Ligand / CompoundTested ConcentrationsTarget SpeciesPhenotypic ResponseEfficacy (Growth Inhibition)
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid 0.01%, 0.05%, 0.1%Salvia splendensAntagonistic (Retardant)30.4% – 43.7% [2]
4-Methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid 0.01%, 0.05%Salvia splendensAntagonistic (Retardant)13.3% – 22.2% [2]

Data Interpretation: The piperidine derivative exhibits nearly double the inhibitory potency of the morpholine analog. This confirms the hypothesis that higher lipophilicity at the 2-position drives stronger receptor occupancy and more robust downstream signal attenuation.

Species-Specific Receptor Modulation (Mechanistic Pathway)

A fascinating aspect of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is its species-dependent allosteric behavior. While it acts as a potent inhibitor in Salvia splendens, empirical data shows it acts as a growth stimulant (agonist) in Tagetes patula (Spreading Marigold) and species within the Rhododendron genus[2][3].

This divergence indicates that the ligand interacts with homologous receptors that possess slightly different conformational architectures across species. In Salvia, the ligand locks the receptor in an inactive conformation; in Tagetes, the binding induces an active, signal-transducing state[2].

Pathway Ligand 4-Methyl-2-(piperidin-1-yl) pyrimidine-5-carboxylic acid Receptor Phytohormone Receptor (Target Binding Site) Ligand->Receptor High-Affinity Binding Salvia Salvia splendens (Receptor Conformation A) Receptor->Salvia Pathway A Tagetes Tagetes patula (Receptor Conformation B) Receptor->Tagetes Pathway B Inhibition Growth Inhibition (Antagonistic Effect) Salvia->Inhibition 30.4-43.7% Decrease Stimulation Growth Stimulation (Agonistic Effect) Tagetes->Stimulation Phenotypic Shift

Figure 1: Species-specific receptor modulation pathway of the pyrimidine-5-carboxylic acid ligand.

Experimental Protocol: In Vivo Ligand Binding & Phenotypic Assay

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for benchmarking ligand efficacy. By utilizing whole-seed imbibition, researchers can directly correlate molecular binding kinetics with macroscopic biological output.

Step 1: Ligand Suspension Formulation

  • Action: Prepare aqueous suspensions of the target ligand at precise concentrations of 0.01%, 0.05%, and 0.1%[2].

  • Causality: Utilizing ultra-low concentrations ensures that the observed biological effects are driven by specific, high-affinity receptor binding rather than non-specific cellular toxicity or osmotic stress.

Step 2: Seed Imbibition (Receptor Saturation Phase)

  • Action: Submerge Salvia splendens seeds in the prepared ligand suspensions, alongside a negative control group (pure water), for exactly 18 hours[2][4].

  • Causality: The 18-hour window matches the kinetic rate of seed imbibition. It provides sufficient time for the ligand to penetrate the protective seed coat, diffuse through the endosperm, and achieve steady-state saturation at the embryonic receptor sites.

Step 3: Hardening and Cultivation

  • Action: Remove seeds from the suspension and subject them to a preliminary hardening phase for 12 days in a controlled greenhouse environment[2].

  • Action: Transfer the hardened seedlings to field conditions and cultivate for a total of 42 days[4].

  • Causality: Hardening prevents environmental shock from masking the ligand's specific biological effects, ensuring that the final morphometric data is exclusively tied to the initial receptor modulation.

Step 4: Morphometric and Statistical Analysis

  • Action: Measure the final height of the seedlings across all cohorts. Calculate the percentage of growth decrease relative to the water-only control group.

  • Action: Validate the significance of the variance using Snedecor’s statistical method to confirm the "power of influence"[2].

Workflow Control Negative Control (Water Only) Soak Ligand Incubation (18 Hours) Control->Soak Baseline Validation Prep Seed Preparation & Formulation Prep->Soak 0.01% - 0.1% Suspension Greenhouse Greenhouse Cultivation (42 Days) Soak->Greenhouse Transfer to Field Analysis Morphometric & Statistical Analysis Greenhouse->Analysis Snedecor's Method

Figure 2: Self-validating experimental workflow for benchmarking ligand-induced phenotypic changes.

Conclusion

4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid stands as a highly effective, lipophilic ligand capable of robust receptor binding. When benchmarked against its morpholine counterpart, the piperidine substitution demonstrates superior binding efficacy, translating to a nearly twofold increase in biological activity. For researchers in agrochemical drug development, this compound offers a versatile scaffold for designing highly targeted, species-specific bioregulators.

References

  • USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS. Semantic Scholar.
  • USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS. ResearchGate.
  • 4-Methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid/CAS:924872-01-5. HXCHEM.
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic Acid

The fundamental principle guiding the disposal of this and any novel or specialized chemical is to treat it as hazardous waste unless confirmed otherwise by comprehensive analysis.[1] This approach ensures the highest le...

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Author: BenchChem Technical Support Team. Date: April 2026

The fundamental principle guiding the disposal of this and any novel or specialized chemical is to treat it as hazardous waste unless confirmed otherwise by comprehensive analysis.[1] This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Hazard Identification and Risk Assessment

Given the structural motifs of a pyrimidine ring and a piperidine substituent, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid should be handled with the assumption that it may possess hazards associated with these chemical classes. These can include, but are not limited to:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: Potential to cause skin and serious eye irritation.[3][4]

  • Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life and the broader environment is likely not well-characterized, necessitating containment.[5]

All laboratory personnel handling this compound must be thoroughly familiar with its potential risks and have access to and be trained on the institution's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[6][7][8]

Personal Protective Equipment (PPE)

Prior to handling 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.
Body Protection A laboratory coat to protect skin and clothing.
Respiratory All handling should occur in a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[9][10]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid. The container must be marked with "Hazardous Waste" and the full chemical name.[9]

  • Waste Streams: Maintain separate containers for different waste types to prevent accidental mixing.[10]

    • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials should be collected in a designated solid hazardous waste container.[9]

    • Liquid Waste: Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[9]

    • Sharps Waste: Contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-resistant sharps container.

  • Container Handling: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory.[9]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate risks.[11]

  • Evacuate: Immediately alert others in the vicinity and evacuate non-essential personnel from the area.[11]

  • Ventilate: Ensure the area is well-ventilated, utilizing chemical fume hoods if the spill is contained within one.[11]

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the substance. Avoid using combustible materials such as paper towels.[11]

  • Clean-Up:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous solid waste container.[12]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department, regardless of the size.[11]

Disposal Procedures

The primary and only acceptable method for the disposal of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is through a licensed environmental waste management company.[1][13] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[1]

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect all waste streams containing the compound in their designated, properly labeled containers.

  • EHS Coordination: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

  • Documentation: Provide the disposal company with an accurate inventory of the waste, including the chemical name and quantity, and complete all required waste disposal forms.[11]

  • Record Keeping: Maintain a detailed record of the waste generated, including the date, quantity, and disposal method, as part of your laboratory's compliance documentation.[9]

Disposal of Empty Containers:

"Empty" containers that previously held 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid must be managed as hazardous waste until properly decontaminated.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent capable of removing all chemical residue.[1]

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous liquid waste.[1][11]

  • Final Disposal: After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary and should be consulted.[1]

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid and associated waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Start Generate Waste Containing 4-Methyl-2-(piperidin-1-yl)pyrimidine- 5-carboxylic acid Solid Solid Waste (Gloves, Wipes) Start->Solid Solid Material Liquid Liquid Waste (Solutions, Rinsate) Start->Liquid Liquid Material Sharps Sharps Waste (Needles) Start->Sharps Contaminated Sharps SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Disposal workflow for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
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4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
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